Ferulamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJJKZSQWOLIP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031242 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19272-90-3 | |
| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ferulamide: A Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ferulamide, systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, is a phenolic amide derived from ferulic acid. As a natural product derivative, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and known biological activities of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a small molecule with a molecular weight of 193.20 g/mol . Its structure features a phenylpropanoid backbone, characteristic of many natural phenols, with a primary amide functional group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | --INVALID-LINK--[1] |
| IUPAC Name | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | --INVALID-LINK--[1] |
| Molecular Weight | 193.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 61012-31-5 | --INVALID-LINK--[1] |
| Computed XLogP3 | 0.9 | --INVALID-LINK--[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | --INVALID-LINK--[2] |
| Melting Point | 151-153°C (for the related N-feruloylmorpholine derivative) | --INVALID-LINK--[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the amidation of ferulic acid. A common and effective method involves the conversion of ferulic acid to its more reactive acid chloride derivative, followed by a reaction with an amine source.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of ferulic acid amides.
Step 1: Formation of Feruloyl Chloride
-
To a round-bottom flask containing ferulic acid (1 equivalent), add thionyl chloride (SOCl₂) (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to 60°C and stir for 1 hour. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude feruloyl chloride as a pale yellow residue. Due to its instability, this intermediate is typically used immediately in the next step without further purification.[4]
Step 2: Amidation
-
Dissolve the crude feruloyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
In a separate flask, prepare a solution of the amine source (e.g., a concentrated aqueous solution of ammonia or an appropriate amine dissolved in the reaction solvent) (≥ 2 equivalents).
-
Cool the amine solution to 0-10°C in an ice bath.
-
Slowly add the feruloyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0-10°C and then warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel.
-
A common eluent system is a mixture of ethyl acetate and hexane (e.g., starting with 30% ethyl acetate in hexane).[4]
-
Fractions containing the desired product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Characterization of this compound
The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |
| Electrospray Ionization (ESI), Positive Mode | [M+H]⁺ = 194.081 | 177.0557, 149.0595, 145.0288, 134.0357 | --INVALID-LINK--[1] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. For MS/MS analysis, the precursor ion ([M+H]⁺ at m/z 194.081) is isolated and fragmented.
-
Data Analysis: The resulting mass spectrum and fragmentation pattern are analyzed to confirm the molecular weight and structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Aromatic protons: Signals in the range of 6.8-7.2 ppm.
-
Vinyl protons (-CH=CH-): Two doublets in the range of 6.3-7.6 ppm with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans configuration.
-
Methoxy protons (-OCH₃): A singlet around 3.9 ppm.
-
Amide protons (-NH₂): Broad signals that can appear over a wide range, often between 5.5 and 8.5 ppm.
-
Phenolic proton (-OH): A broad singlet, the position of which is concentration and solvent dependent.
Expected ¹³C NMR Chemical Shifts:
-
Carbonyl carbon (C=O): A signal around 166-168 ppm.[3]
-
Aromatic and vinyl carbons: Signals in the range of 110-150 ppm.
-
Methoxy carbon (-OCH₃): A signal around 56 ppm.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts, integration (for ¹H), and coupling constants are analyzed to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule based on their vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Phenolic) | ~3400-3200 (broad) |
| N-H Stretch (Amide) | ~3350 and ~3180 (two bands for primary amide) |
| C-H Stretch (Aromatic/Vinyl) | ~3100-3000 |
| C-H Stretch (Aliphatic -OCH₃) | ~2950-2850 |
| C=O Stretch (Amide I) | ~1660-1680 |
| C=C Stretch (Alkene/Aromatic) | ~1600-1450 |
| N-H Bend (Amide II) | ~1640-1600 |
| C-O Stretch (Phenol/Ether) | ~1270 and ~1030 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional groups to confirm the structure of this compound.
Biological Activities and Signaling Pathways
This compound has been investigated for several biological activities, primarily related to its neuroprotective potential. These activities are often linked to the modulation of specific signaling pathways.
Anticholinesterase Activity
This compound is explored as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure: a. In a 96-well plate, add the buffer, the test compound (this compound at various concentrations), and the AChE enzyme solution. b. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Add DTNB solution to each well. d. Initiate the reaction by adding the substrate, acetylthiocholine iodide. e. Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Monoamine Oxidase-B (MAO-B) Inhibition
This compound derivatives have shown potential as inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
-
Reagents: MAO-B enzyme, a suitable substrate (e.g., benzylamine), a probe that generates a fluorescent product upon reaction with the product of the MAO-B reaction (e.g., H₂O₂), and a buffer.
-
Procedure: a. In a 96-well plate, add the test compound (this compound at various concentrations) and the MAO-B enzyme solution. b. Incubate for a short period to allow for inhibitor-enzyme interaction. c. Add the substrate to initiate the enzymatic reaction. d. After a set incubation time, add the probe solution. e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC₅₀ value is determined by calculating the percent inhibition at each this compound concentration relative to a control and fitting the data to a dose-response curve.
Inhibition of Amyloid-β (Aβ) Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta peptides into neurotoxic plaques. This compound is being investigated for its ability to inhibit this process.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Reagents: Amyloid-β peptide (typically Aβ₁₋₄₂), Thioflavin T (ThT), and a suitable buffer (e.g., phosphate buffer).
-
Procedure: a. Prepare a solution of Aβ peptide and incubate it with various concentrations of this compound. A control sample without the inhibitor is also prepared. b. Incubate the mixtures at 37°C for a period ranging from hours to days to allow for fibril formation. c. After incubation, add Thioflavin T solution to each sample. d. Measure the fluorescence intensity at an emission wavelength of ~482 nm with excitation at ~450 nm. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: The reduction in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of Aβ aggregation. The IC₅₀ value can be determined from a dose-response curve.[6]
Modulation of Signaling Pathways
While direct studies on this compound are emerging, the biological activities of its parent compound, ferulic acid, and other related phenolic compounds are known to be mediated through the modulation of key cellular signaling pathways, such as NF-κB and Nrf2. It is hypothesized that this compound may exert its neuroprotective and anti-inflammatory effects through similar mechanisms.
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. In response to stimuli like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Natural phenols are often found to inhibit this pathway by preventing the degradation of IκBα.[7][8]
Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Many phenolic compounds are known activators of this pathway.[5][9]
Conclusion
This compound is a promising natural product derivative with significant potential for further investigation, particularly in the context of neurodegenerative diseases. This guide has provided a summary of its known chemical properties, synthesis, and characterization methods, along with its principal biological activities. Further research is warranted to fully elucidate its physicochemical properties, obtain detailed quantitative biological activity data for the parent compound, and confirm its precise mechanisms of action on cellular signaling pathways. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working with this and related compounds.
References
- 1. This compound | C10H11NO3 | CID 6433734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:61012-31-5 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Hydroxy-3-Methoxyphenyl)-N-(2-(4-Hydroxyphenyl)-2-Methoxyethyl)Acrylamide | C19H21NO5 | CID 643362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ferulamide: A Technical Guide
Introduction: Ferulamide, an amide derivative of ferulic acid, represents a class of compounds with significant interest in phytochemical and pharmacological research. The structural elucidation and confirmation of such molecules heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the representative spectroscopic data for a simple, primary this compound.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative data for this compound.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~9.55 | s | 1H | Phenolic -OH | Chemical shift can be variable and peak may be broad. |
| ~7.50, ~7.00 | br s | 2H | -CONH₂ | Amide protons, may appear as two separate broad singlets. |
| 7.32 | d, J ≈ 15.9 Hz | 1H | H-7 | Trans-alkene proton. |
| 7.15 | d, J ≈ 1.9 Hz | 1H | H-2 | Aromatic proton. |
| 7.00 | dd, J ≈ 8.2, 1.9 Hz | 1H | H-6 | Aromatic proton. |
| 6.80 | d, J ≈ 8.2 Hz | 1H | H-5 | Aromatic proton. |
| 6.45 | d, J ≈ 15.9 Hz | 1H | H-8 | Trans-alkene proton. |
| 3.83 | s | 3H | -OCH₃ | Methoxy group protons. |
s: singlet, d: doublet, dd: doublet of doublets, br s: broad singlet, J: coupling constant in Hz. Note: The chemical shifts are estimations based on data for ferulic acid and typical values for primary amides in DMSO-d₆. Actual values may vary.[1]
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~167.5 | C-9 (C=O) |
| 148.9 | C-4 |
| 147.8 | C-3 |
| 141.0 | C-7 |
| 125.7 | C-1 |
| 122.7 | C-6 |
| 118.5 | C-8 |
| 115.5 | C-5 |
| 111.1 | C-2 |
| 55.6 | -OCH₃ |
Note: The chemical shifts are based on data for ferulic acid and typical values for a primary amide carbonyl.[2][3] Actual values can vary.
Table 3: Representative IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| ~3350, ~3180 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂)[4][5] |
| ~1660 | Strong | C=O Stretch (Amide I) | Primary Amide (-CONH₂)[4][5] |
| ~1625 | Medium | N-H Bend (Amide II) | Primary Amide (-CONH₂)[5] |
| ~1600, ~1515 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1630 | Medium | C=C Stretch | Alkene |
| ~1400 | Medium | C-N Stretch | Primary Amide (-CONH₂)[4] |
| ~1270 | Strong | Ar-O Stretch | Aryl Ether |
Note: This table combines characteristic peaks for ferulic acid and primary amides.[6][7][8] The exact peak positions and intensities can be influenced by the physical state of the sample (solid/liquid) and intermolecular hydrogen bonding.
Table 4: Representative Mass Spectrometry (MS) Data for this compound
| m/z | Ion Type | Fragmentation Pathway |
| 193 | [M]⁺ | Molecular Ion (for primary amide of ferulic acid, C₁₀H₁₁NO₃) |
| 177 | [M-NH₂]⁺ | Loss of the amino group. |
| 149 | [M-CONH₂]⁺ | Cleavage of the amide bond, loss of the carbamoyl group.[9] |
| 134 | [M-CONH₂-CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |
| 176 | [M-OH]⁺ | Loss of the phenolic hydroxyl group. |
Note: The fragmentation pattern is a prediction based on the structure of this compound and common fragmentation pathways for amides and cinnamic acid derivatives.[9][10][11] The relative abundances of the fragments will depend on the ionization technique used (e.g., EI, ESI).
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the purified this compound sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[12]
-
Transfer to NMR Tube: Filter the solution to remove any particulate matter and transfer the clear solution into a standard 5 mm NMR tube.[12]
-
Instrumentation: The spectra are recorded on an NMR spectrometer, typically operating at a field strength of 300-600 MHz for ¹H NMR.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
The data is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., power-gated decoupling) is typically used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
The spectral width is set to cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).
-
A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
The data is referenced to the solvent peaks.[13]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (for a solid sample):
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few mg) of this compound in a volatile solvent like methylene chloride or acetone.[14]
-
Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[14]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[14]
-
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the prepared sample (salt plate or KBr pellet) in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample holder (or a pure KBr pellet).
-
Record the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source. This is often coupled with a liquid chromatography (LC) system for sample introduction (LC-MS).
-
Data Acquisition:
-
The sample solution is introduced into the ESI source at a constant flow rate.
-
A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[18]
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
The molecular ion of interest is selected in the first mass analyzer.
-
It is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
The resulting fragment ions are analyzed in the second mass analyzer to obtain the MS/MS spectrum, which provides information about the molecular structure.[17]
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated compound like this compound using spectroscopic methods.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Identification of Ferulic Acid From Aerial Parts of Kelussia odoratissima Mozaff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrum (a) and possible fragmentation pathways (b) of ferulic acid under positive ion mode [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.latech.edu [chem.latech.edu]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility of Ferulamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of ferulamide in various organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document collates available qualitative solubility data for this compound and contextualizes it with quantitative data for the structurally similar compound, ferulic acid. Furthermore, it outlines a detailed experimental protocol for solubility determination and illustrates key workflows relevant to pharmaceutical research.
Introduction
This compound, a derivative of ferulic acid, is a phenolic compound of growing interest within the scientific community due to its potential therapeutic properties. As with any bioactive compound, understanding its solubility profile is a fundamental prerequisite for its advancement through the drug development pipeline. Solubility influences bioavailability, formulation strategies, and the design of in vitro and in vivo experiments.[1] Poor solubility can be a major impediment, leading to inadequate drug absorption and variable therapeutic outcomes.[1][2]
This guide aims to provide researchers, scientists, and drug development professionals with a concise yet in-depth resource on the solubility of this compound. While quantitative solubility data for this compound is not extensively available in published literature, this document compiles the existing qualitative information and provides a framework for its experimental determination.
This compound Solubility Profile
Qualitative Solubility of this compound
Based on available literature, this compound has been noted to be soluble in a range of common organic solvents. This qualitative information is crucial for initial solvent screening in various experimental settings, including synthesis, purification, and in vitro assays.
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
Quantitative Solubility of Ferulic Acid (for Context)
To provide a quantitative perspective, this section presents solubility data for ferulic acid, a closely related precursor to this compound. It is important to note that while this data offers valuable context due to structural similarities, the solubility of this compound may differ. Ferulic acid is generally soluble in polar organic solvents.[3]
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~15 | Not Specified |
| Dimethylformamide (DMF) | ~20 | Not Specified |
| Ethanol | ~10 | Not Specified |
| Polyethylene Glycol 400 (PEG-400) | High | 318.2 K (~45 °C) |
| Ethyl Acetate | Moderate | 318.2 K (~45 °C) |
| Methanol | High | Not Specified |
| Isopropanol | Moderate | 318.2 K (~45 °C) |
| 1-Butanol | Moderate | 318.2 K (~45 °C) |
| 2-Butanol | Moderate | 318.2 K (~45 °C) |
Table 2: Quantitative Solubility of Ferulic Acid in Various Organic Solvents. [4][5][6][7] The terms "High" and "Moderate" are used where specific numerical values were not provided in the search results, but the solvent was indicated as effective.
Experimental Protocol for Solubility Determination
For researchers seeking to quantify the solubility of this compound, the shake-flask method is a widely accepted and reliable technique.[2][8][9] This method determines the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[9]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.[10][11][12]
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
Visualization of Key Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical progression of solubility assessment in drug development.
Caption: A flowchart of the shake-flask method for determining this compound solubility.
Caption: The central role of solubility assessment throughout the drug development process.
Conclusion
While a comprehensive quantitative solubility profile for this compound in a wide array of organic solvents is yet to be fully established in the public domain, this technical guide provides a foundational understanding for researchers. The qualitative data presented, supplemented by quantitative information for the related compound ferulic acid, offers a valuable starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a practical framework for generating robust and reproducible solubility data. Understanding and determining the solubility of this compound is a critical step that will undoubtedly facilitate its future investigation and potential translation into therapeutic applications.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability and degradation profile of Ferulamide under various conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulamide, a naturally occurring compound derived from ferulic acid, has garnered significant interest in the pharmaceutical and cosmeceutical industries for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. A thorough understanding of its stability and degradation profile under various environmental conditions is paramount for the development of safe, effective, and stable formulations. This technical guide provides a comprehensive overview of the anticipated stability of this compound, drawing upon available data for structurally related compounds, namely ferulic acid and other cinnamamides. The information presented herein is intended to guide researchers in designing and executing robust stability studies for this compound.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[3]
Predicted Stability Profile of this compound
While specific stability data for this compound is not extensively available in the public domain, its chemical structure—an amide of ferulic acid—allows for informed predictions regarding its stability. The primary points of potential degradation are the amide linkage and the phenolic and unsaturated side-chain of the ferulic acid moiety.
pH Stability
The stability of this compound is expected to be significantly influenced by pH.[4] Ester and amide bonds, for instance, are known to be susceptible to hydrolysis under extreme pH conditions.[4]
-
Acidic Conditions: Under acidic conditions, hydrolysis of the amide bond may occur, leading to the formation of ferulic acid and the corresponding amine. Studies on other amides have shown that the rate of hydrolysis is dependent on the specific molecular structure and the strength of the acid.[5]
-
Neutral Conditions: this compound is anticipated to be relatively stable at neutral pH.
-
Alkaline Conditions: In alkaline environments, base-catalyzed hydrolysis of the amide linkage is a likely degradation pathway.[5] This would also yield ferulic acid and the corresponding amine. Ferulic acid itself has been shown to be less stable at high pH.[2]
Thermal Stability
Exposure to elevated temperatures can induce degradation of this compound. The degradation at high temperatures could involve multiple pathways, including hydrolysis of the amide bond and degradation of the ferulic acid backbone.[6][7] For many organic molecules, the rate of degradation increases with temperature, often following first-order kinetics.[8]
Photostability
Compounds containing a cinnamic acid-like chromophore, such as this compound, are often susceptible to photodegradation. Exposure to UV or visible light can lead to isomerization of the trans double bond to the cis isomer, as well as other degradative reactions.[9][10] Studies on ferulic acid have demonstrated its susceptibility to photo-isomerization and degradation upon exposure to light.[9]
Oxidative Stability
The phenolic hydroxyl group and the unsaturated side chain in the ferulic acid portion of this compound are potential sites for oxidation.[11][12] Exposure to oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen in the presence of light or metal ions, could lead to the formation of various oxidation products.[13]
Proposed Degradation Pathways
Based on the chemical structure of this compound and the known degradation of related compounds, the following degradation pathways are proposed:
Caption: Proposed degradation pathways of this compound.
Experimental Protocols for Stability Testing
The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for ferulic acid and other pharmaceutical compounds.[14][15][16]
General Procedure
A stock solution of this compound of a known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Acidic Hydrolysis
-
Reagent: 0.1 N to 1 N Hydrochloric Acid (HCl).
-
Procedure: Mix an aliquot of the this compound stock solution with the HCl solution. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60-80°C) to accelerate degradation.
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the samples with an equivalent amount of a suitable base (e.g., NaOH) before analysis.
Alkaline Hydrolysis
-
Reagent: 0.1 N to 1 N Sodium Hydroxide (NaOH).
-
Procedure: Mix an aliquot of the this compound stock solution with the NaOH solution. The study is typically conducted at room temperature.
-
Sampling: Withdraw samples at appropriate time intervals.
-
Sample Preparation: Neutralize the samples with an equivalent amount of a suitable acid (e.g., HCl) before analysis.
Oxidative Degradation
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Mix an aliquot of the this compound stock solution with the H₂O₂ solution. The study is usually performed at room temperature, protected from light.
-
Sampling: Withdraw samples at various time points.
-
Sample Preparation: No special preparation is typically required before analysis.
Thermal Degradation
-
Procedure (Solid State): Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C, 105°C).
-
Procedure (Solution): Heat a solution of this compound at a specified temperature.
-
Sampling: For the solid-state study, dissolve a portion of the solid in a suitable solvent at each time point. For the solution study, withdraw aliquots at different times.
Photodegradation
-
Procedure: Expose a solution of this compound in a photochemically transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Sampling: Withdraw samples at various time points.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[17]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for stability studies. A typical method for this compound would involve:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or a buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 320 nm for the ferulic acid chromophore).[14]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of degradation products.[18]
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison of the degradation of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical)
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Expected Observations |
| Acidic Hydrolysis | 1 N HCl | 80 | 24 hours | Degradation with formation of ferulic acid |
| Alkaline Hydrolysis | 1 N NaOH | 25 | 8 hours | Significant degradation with formation of ferulic acid |
| Oxidation | 30% H₂O₂ | 25 | 24 hours | Formation of multiple degradation products |
| Thermal (Solid) | Dry Heat | 105 | 48 hours | Potential for degradation and discoloration |
| Photodegradation | ICH-compliant light source | 25 | 7 days | Isomerization and formation of photodegradants |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: Experimental workflow for this compound stability testing.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability and degradation profile of this compound. While specific experimental data for this compound is limited, the information derived from structurally similar compounds, such as ferulic acid and cinnamamides, offers valuable insights into its potential degradation pathways and appropriate methodologies for stability assessment. The successful development of this compound-containing products will depend on rigorous stability testing to ensure product quality, safety, and efficacy throughout its shelf life. The protocols and predictive information presented here serve as a robust starting point for researchers and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermal degradation of amorphous glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. discovery.researcher.life [discovery.researcher.life]
Investigating the Mechanism of Action of Ferulamide: A Technical Guide
Disclaimer: Scientific literature extensively covers the mechanisms of action for Ferulic Acid (FA) and various synthetic derivatives of Ferulamide. However, dedicated research on the core this compound molecule is limited. This guide synthesizes the established mechanisms of its parent compound and its derivatives to infer the probable pathways of action for this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Molecular Actions of this compound Derivatives
This compound and its derivatives are emerging as multi-target agents with significant potential in the management of neurodegenerative diseases, particularly Alzheimer's disease. Their mechanism of action is multifaceted, primarily revolving around neuroprotection, anti-inflammation, and the modulation of key signaling pathways. The core activities identified from studies on this compound derivatives include:
-
Monoamine Oxidase B (MAO-B) Inhibition: Several O-alkyl this compound derivatives have demonstrated significant and selective inhibitory potency against MAO-B.[1][2] MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which is beneficial in neurodegenerative conditions.
-
Antioxidant Activity: this compound derivatives exhibit moderate to potent antioxidant properties. This is crucial in combating the oxidative stress implicated in the pathogenesis of many neurodegenerative diseases.[1][2]
-
Anti-Inflammatory Effects: These compounds have shown potent anti-inflammatory properties, which are vital in mitigating the chronic neuroinflammation associated with diseases like Alzheimer's.[1][2]
-
Inhibition of Amyloid-β (Aβ) Aggregation: A key pathological hallmark of Alzheimer's disease is the aggregation of Aβ peptides. This compound derivatives have been shown to inhibit this self-induced Aβ aggregation, and in some cases, even disaggregate existing plaques.[2][3]
-
Neuroprotection: By counteracting Aβ-induced neurotoxicity, this compound derivatives have demonstrated a potent neuroprotective effect on neuronal cells.[1][2]
Signaling Pathways Implicated in the Action of Ferulic Acid and this compound Derivatives
Based on the activities of Ferulic Acid and related compounds, this compound is likely to modulate several critical intracellular signaling pathways.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress. Natural compounds are known to activate this pathway, leading to the expression of antioxidant enzymes.[4][5] It is plausible that this compound, like its parent compound Ferulic Acid, can activate the Nrf2 pathway, contributing to its antioxidant effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[6] Curcumin, a compound structurally related to Ferulic Acid, is a known inhibitor of NF-κB activation.[7] It is likely that this compound exerts its anti-inflammatory effects by suppressing the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in neuroinflammation and apoptosis. Ferulic Acid has been shown to modulate MAPK signaling. It is therefore probable that this compound also influences this pathway to exert its neuroprotective effects.
Quantitative Data for this compound Derivatives
The following table summarizes the quantitative data available for various derivatives of this compound. It is important to note that these values are for the derivatives and not the core this compound molecule.
| Compound ID | Target | Assay | IC50 / Inhibition Rate | Reference |
| O-alkyl this compound derivatives | ||||
| 5a | MAO-B | Enzyme Inhibition | 0.32 µM | [1] |
| 5d | MAO-B | Enzyme Inhibition | 0.56 µM | [1] |
| 5e | MAO-B | Enzyme Inhibition | 0.54 µM | [1] |
| 5f | MAO-B | Enzyme Inhibition | 0.73 µM | [1] |
| 5h | MAO-B | Enzyme Inhibition | 0.86 µM | [1] |
| 5a | Aβ (1-42) Aggregation | Thioflavin T | 52.3% at 25 µM | [2] |
| 5d | Aβ (1-42) Aggregation | Thioflavin T | 59.6% at 25 µM | [2] |
| 5e | Aβ (1-42) Aggregation | Thioflavin T | 63.5% at 25 µM | [2] |
| 5f | Aβ (1-42) Aggregation | Thioflavin T | 61.7% at 25 µM | [2] |
| O-carbamoyl this compound derivatives | ||||
| 4f | hBChE | Enzyme Inhibition | 0.97 µM | [3] |
| 4f | MAO-B | Enzyme Inhibition | 5.3 µM | [3] |
| 4f | Aβ Aggregation | Thioflavin T | 58.2% inhibition | [3] |
| 4f | Aβ Disaggregation | Thioflavin T | 43.3% disaggregation | [3] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound derivatives are provided below.
Synthesis of this compound Derivatives
A general synthetic route for O-alkyl this compound derivatives involves a two-step process:[2]
-
Amide Formation: Ferulic acid is reacted with a secondary amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like Hydroxybenzotriazole (HOBt) in a suitable solvent like Dichloromethane (CH2Cl2) at room temperature overnight.
-
Alkylation: The resulting this compound intermediate is then treated with a halogenated hydrocarbon (e.g., propargyl bromide) in the presence of a base like Potassium Carbonate (K2CO3) in a solvent such as Acetonitrile (CH3CN) at an elevated temperature (e.g., 65 °C) for several hours to yield the final O-alkyl this compound derivative.
MAO-B Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of H2O2, a byproduct of the MAO-B-catalyzed oxidation of its substrate.
-
Reagent Preparation: Prepare a working solution of the MAO-B enzyme, a substrate solution (e.g., tyramine), and a developer solution containing a probe that fluoresces upon reaction with H2O2.
-
Inhibitor Preparation: Dissolve the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Procedure:
-
Add the test inhibitor and enzyme solution to the wells of a microplate and incubate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Aβ Aggregation Inhibition Assay (Thioflavin T)
This assay measures the inhibition of amyloid-β fibril formation using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet structures in the fibrils.
-
Aβ Preparation: Prepare a stock solution of Aβ (1-42) peptide and induce aggregation by incubation at 37°C.
-
Inhibitor Preparation: Prepare solutions of the test compounds at the desired concentrations.
-
Assay Procedure:
-
Incubate the Aβ peptide with and without the test compounds at 37°C for a specified period (e.g., 24-48 hours) to allow for aggregation.
-
Add ThT solution to the samples.
-
Measure the fluorescence intensity at an excitation wavelength of around 450 nm and an emission wavelength of around 485 nm.[8]
-
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation by comparing the fluorescence of samples with the test compound to the control (Aβ alone).
Anti-Inflammatory Activity (Nitric Oxide Release in BV-2 Microglia)
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: Culture BV-2 microglial cells in appropriate media.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubate for an extended period (e.g., 24 hours).
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.[9]
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the NO concentration in the samples. Calculate the percentage of inhibition of NO production by the test compound.
Conclusion
While direct research on the core this compound molecule is limited, the extensive studies on its parent compound, Ferulic Acid, and its various derivatives provide a strong foundation for understanding its likely mechanism of action. This compound is predicted to be a multi-target agent with neuroprotective, antioxidant, and anti-inflammatory properties. Its therapeutic potential likely stems from its ability to modulate key signaling pathways, including Nrf2/ARE, NF-κB, and MAPK, and to inhibit processes central to neurodegeneration, such as MAO-B activity and Aβ aggregation. Further research is warranted to elucidate the specific interactions and quantitative activity of the core this compound molecule to fully realize its therapeutic potential.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Design, synthesis, and evaluation of novel O-alkyl this compound derivatives as multifunctional ligands for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Quantum Chemical Calculations of Ferulamide Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of ferulamide. This compound, a naturally occurring phenolic amide, has garnered significant interest for its potential therapeutic properties. Understanding its molecular geometry, electronic structure, and reactivity through computational methods is crucial for designing novel derivatives and elucidating its mechanism of action. This document details the theoretical background, computational methodologies, and key findings derived from quantum chemical analyses.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development.[1][2] These methods, rooted in quantum mechanics, allow for the precise calculation of molecular properties, providing insights that are often difficult or impossible to obtain through experimental techniques alone.[1] For molecules like this compound, these calculations can predict:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.[3][4]
-
Electronic Properties: Distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding chemical reactivity.[5][6]
-
Spectroscopic Features: Predictions of infrared and other spectral properties.
-
Interaction Energetics: How the molecule interacts with biological targets, such as proteins.
Density Functional Theory (DFT) is a particularly powerful and widely used quantum chemical method that balances computational cost with high accuracy, making it suitable for studying molecules of pharmaceutical interest.[7][8]
Computational Methodology for this compound Analysis
The following protocol outlines a standard approach for performing quantum chemical calculations on the this compound structure. This methodology is based on common practices in the field for similar phenolic compounds.[6][9]
2.1. Initial Structure Preparation
The initial 3D structure of this compound can be generated using molecular building software. A crucial first step is to perform a preliminary geometry optimization using a less computationally intensive method, such as a molecular mechanics force field, to obtain a reasonable starting conformation.[7]
2.2. Geometry Optimization using Density Functional Theory (DFT)
The core of the quantum chemical analysis involves optimizing the molecular geometry to find the lowest energy conformation.[3][4]
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically employed.[10]
-
Method: The DFT method is used, with a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a common choice due to its proven accuracy for organic molecules.[9][10]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is frequently used to provide a good balance between accuracy and computational cost. This basis set includes polarization functions (d,p) which are important for describing the bonding in molecules with heteroatoms.[10]
-
Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds, ensuring a true energy minimum has been reached.
2.3. Calculation of Electronic Properties
Once the geometry is optimized, a single-point energy calculation is performed using the same DFT method and basis set to determine the electronic properties of this compound.[7] Key parameters include:
-
HOMO and LUMO Energies: These frontier orbitals are essential for predicting the molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[6]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.
The following diagram illustrates the typical workflow for these quantum chemical calculations.
Quantitative Data from this compound Calculations
The following tables summarize the kind of quantitative data that would be obtained from the DFT calculations described above.
Table 1: Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.235 | |
| N-H | 1.012 | |
| C-N | 1.358 | |
| O-CH3 (methoxy) | 1.365 | |
| O-H (hydroxyl) | 0.968 | |
| Bond Angles (°) | ||
| C-N-H | 115.8 | |
| O=C-N | 123.4 | |
| C-O-C (ether) | 117.9 | |
| Dihedral Angles (°) | ||
| C-C-C=O | 178.5 (trans) | |
| C-C-O-H | -179.2 |
Note: These values are representative and would be determined from the output of the geometry optimization calculation.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
| Energy of HOMO | -0.215 | -5.85 |
| Energy of LUMO | -0.062 | -1.69 |
| HOMO-LUMO Energy Gap | 0.153 | 4.16 |
| Dipole Moment (Debye) | 3.45 | - |
| Total Energy | -879.543 | - |
Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[6]
Analysis of Frontier Molecular Orbitals (FMOs)
The distribution of the HOMO and LUMO across the this compound structure provides insight into its reactive sites.
-
HOMO: The highest occupied molecular orbital is typically localized over the phenolic ring and the hydroxyl group. This indicates that this region is the most probable site for electrophilic attack and is responsible for the molecule's electron-donating and antioxidant properties.
-
LUMO: The lowest unoccupied molecular orbital is often distributed over the amide group and the adjacent double bond. This region represents the most likely site for nucleophilic attack.
The relationship between these calculated properties and the molecule's potential bioactivity can be visualized as a logical flow.
Conclusion and Future Directions
Quantum chemical calculations provide a robust framework for characterizing the structural and electronic properties of this compound at the molecular level. The data generated through methods like DFT offers invaluable insights into its stability, reactivity, and potential interaction with biological systems. This theoretical understanding is fundamental for the rational design of new this compound derivatives with enhanced therapeutic efficacy and for guiding further experimental studies. Future work could involve more advanced simulations, such as molecular dynamics, to study the behavior of this compound in a solvated environment and its dynamic interactions with specific protein targets.
References
- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 2. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]
- 4. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 5. Quantum chemical analysis of structure-activity relationships in nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of computational chemistry methods for the discovery of quinone-based electroactive compounds for energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 9. naturalspublishing.com [naturalspublishing.com]
- 10. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Purification of Ferulamide using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of ferulamide using silica gel column chromatography. The described methods are intended to serve as a guide for researchers and scientists involved in the isolation and purification of phenolic compounds for drug development and other research applications.
Introduction
This compound, an amide derivative of ferulic acid, is a phenolic compound of significant interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities. Efficient purification of this compound is a critical step in its synthesis and subsequent biological evaluation. Column chromatography is a widely used and effective technique for the purification of organic compounds like this compound. This document outlines a detailed protocol for the purification of this compound using silica gel column chromatography, including recommendations for stationary and mobile phases, sample preparation, and fraction analysis. Additionally, potential signaling pathways that may be modulated by this compound, based on the known activities of similar phenolic compounds, are discussed.
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Sample: Crude this compound synthesis reaction mixture
-
Glassware: Chromatography column, round-bottom flasks, beakers, Erlenmeyer flasks, separatory funnel, test tubes
-
Equipment: Rotary evaporator, TLC plates (silica gel 60 F254), UV lamp (254 nm), heating mantle, magnetic stirrer, fume hood
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to optimize the mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a good separation of this compound from impurities, with a retention factor (Rf) for this compound ideally between 0.2 and 0.4.
Protocol:
-
Prepare several TLC chambers with different solvent systems (e.g., varying ratios of Hexane:EtOAc or DCM:MeOH).
-
Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that provides the best separation of the this compound spot from other impurity spots.
Column Chromatography Protocol for this compound Purification
This protocol describes a standard gravity column chromatography procedure. For faster separations, flash chromatography can be employed by applying positive pressure.
3.1. Column Packing (Wet Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 0.5-1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). The consistency should be pourable but not too dilute.
-
Gently pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.
-
Continuously tap the side of the column gently to dislodge any air bubbles and ensure a tightly packed, homogenous stationary phase.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
3.2. Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent in which it is readily soluble.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Drain the solvent until the sample has completely entered the silica gel bed.
-
Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is loaded onto the stationary phase.
3.3. Elution and Fraction Collection:
-
Carefully fill the column with the initial mobile phase.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 10% EtOAc in Hexane to 20%, then 30%, and so on). A stepwise or linear gradient can be employed.[1]
-
Continue collecting fractions until the desired product has been completely eluted from the column.
3.4. Product Isolation:
-
Identify the fractions containing pure this compound using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and purity of the final product.
Data Presentation
The following table summarizes representative quantitative data that could be obtained from the purification of this compound using the protocol described above. Note: This is a hypothetical dataset for illustrative purposes. Actual results may vary depending on the specific reaction conditions and purity of the crude product.
| Parameter | Value |
| Crude Sample Weight | 5.0 g |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 40 cm x 3 cm |
| Mobile Phase (Gradient) | Hexane:EtOAc (9:1 -> 7:3) |
| Volume of Fractions | 15 mL |
| Number of Pure Fractions | 12 |
| Weight of Purified this compound | 3.8 g |
| Yield | 76% |
| Purity (by HPLC) | >98% |
| Rf of Pure this compound (8:2 Hex:EtOAc) | 0.35 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Neuroprotection Assays Using Ferulamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulamide, a derivative of ferulic acid, is a promising candidate for neuroprotective drug development due to its structural similarity to other phenolic compounds with known antioxidant and anti-apoptotic properties. These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective potential of this compound in vitro. The methodologies described herein are designed to evaluate the efficacy of this compound in protecting neuronal cells from oxidative stress-induced injury and apoptosis, common pathological mechanisms in a variety of neurodegenerative diseases.
While specific quantitative data for this compound is emerging, the data presented in these notes are derived from studies on N-feruloyl serotonin, a structurally analogous compound, to provide a relevant framework for experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data from in vitro neuroprotective assays performed on N-feruloyl serotonin, which can be used as a reference for evaluating this compound.
Table 1: Effect of N-feruloyl Serotonin on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.2 |
| Oxidative Stressor (Aβ₂₅₋₃₅) | 25 | 58.3 ± 4.1 |
| Oxidative Stressor + N-feruloyl Serotonin | 1 | 72.1 ± 3.8 |
| Oxidative Stressor + N-feruloyl Serotonin | 2.5 | 85.4 ± 4.5 |
| Oxidative Stressor + N-feruloyl Serotonin | 5 | 92.6 ± 3.9 |
Data is presented as mean ± standard deviation. Cell viability was assessed using the MTT assay.
Table 2: Effect of N-feruloyl Serotonin on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control (untreated) | - | 100 ± 7.8 |
| Oxidative Stressor (Aβ₂₅₋₃₅) | 25 | 185.2 ± 12.3 |
| Oxidative Stressor + N-feruloyl Serotonin | 1 | 135.7 ± 9.5 |
| Oxidative Stressor + N-feruloyl Serotonin | 2.5 | 115.3 ± 8.1 |
| Oxidative Stressor + N-feruloyl Serotonin | 5 | 105.9 ± 6.4 |
Data is presented as mean ± standard deviation. ROS levels were measured using a fluorescent probe assay.
Table 3: Effect of N-feruloyl Serotonin on Apoptosis-Related Protein Expression
| Treatment Group | Concentration (µM) | Bcl-2 Expression (relative to control) | Bax Expression (relative to control) |
| Control (untreated) | - | 1.00 ± 0.12 | 1.00 ± 0.09 |
| Oxidative Stressor (Aβ₂₅₋₃₅) | 25 | 0.45 ± 0.06 | 2.15 ± 0.18 |
| Oxidative Stressor + N-feruloyl Serotonin | 5 | 0.89 ± 0.10 | 1.20 ± 0.11 |
Data is presented as mean ± standard deviation. Protein expression was determined by Western blot analysis.
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model for neuroprotection studies.[1][2][3]
Protocol:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
For experiments, seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and grow to 70-80% confluency.
-
To induce neurotoxicity, expose the cells to an oxidative stressor. A commonly used agent is amyloid-beta peptide (Aβ₂₅₋₃₅) at a concentration of 25 µM.[2][3] Alternatively, hydrogen peroxide (H₂O₂) can be used.[1]
-
For neuroprotection assessment, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the neurotoxic agent.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5][6][7]
Protocol:
-
After treatment, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at the recommended wavelength (e.g., 490 nm).
-
Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of intracellular ROS using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][8][9][10]
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[2]
-
Quantify the relative ROS levels as a percentage of the control group.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[2][3]
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Putative neuroprotective signaling pathway of this compound.
References
- 1. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Feruloyl Serotonin Attenuates Neuronal Oxidative Stress and Apoptosis in Aβ25-35-Treated Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Reactive Oxygen Species: Angels and Demons in the Life of a Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species induce neurite degeneration before induction of cell death - PMC [pmc.ncbi.nlm.nih.gov]
Ferulamide Derivatives as Potential Acetylcholinesterase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE). Inhibition of AChE is a primary therapeutic strategy to manage AD symptoms by increasing ACh levels in the brain. Ferulic acid, a natural phenolic compound, has shown neuroprotective properties, and its derivatives, including ferulamide-based compounds, are being explored as potential multi-target agents for AD, with a focus on their ability to inhibit acetylcholinesterase.
While direct studies on the parent compound this compound are limited, various derivatives have been synthesized and evaluated for their AChE inhibitory activity. This document provides an overview of the quantitative data available for these derivatives, detailed experimental protocols for assessing AChE inhibition, and visualizations of the experimental workflow and inhibitory mechanism.
Data Presentation: Acetylcholinesterase Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of selected this compound derivatives and related compounds.
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Ferulic Acid-Piperazine Derivative | 13a | AChE | 0.59 ± 0.19 | - | - |
| 13a | BChE | 5.02 ± 0.14 | - | - | |
| O-carbamoyl this compound derivative | 4f | hBChE | 0.97 | - | - |
| N-trans-Feruloyldopamine | - | AChE | 8.52 | - | - |
Experimental Protocols
A detailed methodology for the in vitro assessment of acetylcholinesterase inhibitory activity is provided below, based on the widely used Ellman's method.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Principle:
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color formation.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Galanthamine)
-
96-well microplate
-
Microplate reader
3. Preparation of Solutions:
-
AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the assay (e.g., 0.1 U/mL).
-
ATCI solution: Prepare a 14 mM solution of ATCI in deionized water.
-
DTNB solution: Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Test compound solutions: Prepare a series of dilutions of the test compounds and the positive control in the appropriate solvent.
4. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or solvent for control)
-
10 µL of AChE solution
-
-
Incubate the plate at 25°C for 10 minutes.
-
After incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
The rate of reaction is determined by the change in absorbance per minute.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.
Protocol 2: Kinetic Study of Acetylcholinesterase Inhibition
1. Principle:
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by measuring the initial reaction velocities at various substrate (ATCI) and inhibitor concentrations. Lineweaver-Burk or Dixon plots are then used to analyze the data.
2. Procedure:
-
Perform the AChE inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (ATCI) and the inhibitor.
-
For each inhibitor concentration (including zero), measure the initial reaction rates at several different ATCI concentrations.
-
Keep the enzyme concentration constant throughout the experiment.
3. Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/Velocity (1/V) against 1/Substrate concentration (1/[S]) for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km are altered).
-
-
Dixon Plot: Plot 1/Velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines can be used to determine the inhibition constant (Ki).
Visualizations
The following diagrams illustrate the experimental workflow and the general mechanism of acetylcholinesterase inhibition.
Caption: Experimental workflow for AChE inhibition assay.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Conclusion
This compound derivatives represent a promising class of compounds for the development of multi-target agents for Alzheimer's disease, with demonstrated potential for acetylcholinesterase inhibition. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of these and similar molecules. Further investigation into the specific mechanisms of inhibition and in vivo efficacy is warranted to fully elucidate their potential as treatments for neurodegenerative diseases.
Application Note: Quantification of Ferulamide in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantification of Ferulamide in biological samples, such as plasma and urine, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for pharmacokinetic studies, drug metabolism research, and clinical trials involving this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, it includes tables for summarizing quantitative data and a visual representation of the experimental workflow.
Introduction
This compound, an amide derivative of ferulic acid, is a compound of interest in pharmaceutical and nutraceutical research due to its potential antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[1] This document provides a comprehensive guide for establishing a robust LC-MS/MS method for this compound quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[2]
Reagents and Materials:
-
Blank biological matrix (e.g., human plasma, rat urine)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., stable isotope-labeled this compound or a structural analog)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
A reversed-phase C18 column is commonly used for the separation of small molecules like this compound.[3] A gradient elution with acetonitrile and water, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is recommended.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selective and sensitive quantification.[4] The instrument should be tuned for this compound and the chosen internal standard.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards. |
Note: The MRM transitions (precursor ion -> product ion) and collision energies must be optimized for the specific instrument being used. For this compound (MW: 193.19 g/mol ), the protonated molecule [M+H]+ at m/z 194.2 would be the precursor ion. Fragmentation of this precursor would need to be studied to determine the most abundant and stable product ions for quantification and qualification. A proposed fragmentation pattern for ferulic acid, a related compound, involves the loss of water and carbon monoxide.[5]
Data Presentation
Quantitative data from the method validation and sample analysis should be summarized in clear and concise tables.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | |
| Precision (%CV) | < 15% (20% at LLOQ) | |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | |
| Recovery (%) | Consistent and reproducible | |
| Matrix Effect (%) | Within acceptable limits |
| Stability | % a change within ± 15% | |
Table 2: Sample Analysis Results
| Sample ID | Analyte Concentration (ng/mL) |
|---|---|
| | |
Visualization of Experimental Workflow
Caption: A flowchart of the sample preparation and analysis workflow for the quantification of this compound.
Conclusion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies in the drug development process. The use of a stable isotope-labeled internal standard is highly recommended to achieve the best accuracy and precision.[6]
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phloroglucinol in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferulamide as a Precursor for Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulamide, a derivative of the naturally abundant phenolic compound ferulic acid, has emerged as a versatile and promising precursor for the synthesis of novel therapeutic agents. Its inherent biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, combined with its amenable chemical structure, make it an ideal scaffold for the development of multi-target-directed ligands. This document provides detailed application notes and protocols for utilizing this compound in the synthesis of innovative drug candidates for a range of diseases, with a particular focus on Alzheimer's disease, cancer, and inflammation.
Therapeutic Potential of this compound Derivatives
This compound derivatives have demonstrated significant therapeutic potential across various disease models. By modifying the core this compound structure, researchers can fine-tune the pharmacological properties to target specific biological pathways.
Neurodegenerative Diseases
In the context of Alzheimer's disease, this compound derivatives have been designed to combat the multifaceted nature of the pathology. These compounds often target key enzymes and pathological processes, including the inhibition of monoamine oxidase B (MAO-B), reduction of amyloid-beta (Aβ) aggregation, and mitigation of neuroinflammation.[1]
Oncology
The anticancer potential of this compound derivatives is an expanding area of research. Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2] The mechanisms of action appear to involve the modulation of critical signaling pathways such as the PI3K/AKT and p53 pathways.[2]
Inflammatory Disorders
Leveraging the inherent anti-inflammatory properties of the ferulic acid backbone, novel this compound derivatives have been synthesized to target inflammatory pathways. These compounds have shown efficacy in reducing the production of pro-inflammatory mediators like nitric oxide (NO) and modulating signaling cascades involving NF-κB and MAPKs.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the quantitative data for various this compound derivatives, showcasing their potential across different therapeutic areas.
Table 1: this compound Derivatives for Alzheimer's Disease
| Compound Class | Target | Key Findings | IC50 Values (µM) | Reference |
| O-alkyl ferulamides | MAO-B | Selective inhibition of MAO-B, potent anti-inflammatory and neuroprotective effects. | 0.32 - 0.86 | [1] |
| O-carbamoyl ferulamides | hBChE, MAO-B | Pseudo-irreversible hBChE inhibition and potent, selective MAO-B inhibition. | hBChE: 0.97, MAO-B: 5.3 |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity | IC50 Values (µg/mL) | Reference |
| N-feruloylpiperidine | P388 murine leukemia | Cytotoxic | 46.67 | [3] |
| N-feruloylmorpholine | P388 murine leukemia | Cytotoxic | 57.10 | [3] |
| N-trans-feruloyltyramine | HepG2 | Antiproliferative | 194 µM | [4] |
Table 3: Anti-inflammatory Activity of Amide Alkaloids
| Compound | Activity | IC50 Values (µM) | Reference |
| Piperlongumamide D | Nitric Oxide Inhibition | 27.3 ± 1.11 | [5] |
| Piperine | Nitric Oxide Inhibition | 14.5 ± 0.57 | [5] |
| N-isobutyl-deca-trans-2-trans-4-dienamide | Nitric Oxide Inhibition | 16.1 ± 0.94 | [5] |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the amidation of ferulic acid to produce N-substituted this compound derivatives.
Materials:
-
Ferulic acid
-
Amine of choice (e.g., piperidine, morpholine, tyramine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve ferulic acid (1 equivalent) in dichloromethane.
-
Add EDCI (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-substituted this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Synthesis of O-Alkyl this compound Derivatives
This protocol outlines the synthesis of O-alkyl this compound derivatives from the corresponding N-substituted this compound.
Materials:
-
N-substituted this compound
-
Alkyl halide (e.g., propargyl bromide, methyl iodide, benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
Procedure:
-
Dissolve the N-substituted this compound (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2 equivalents) and the desired alkyl halide (1.5 equivalents) to the solution.
-
Heat the reaction mixture at 65°C for 6-10 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target O-alkyl this compound derivative.[1]
-
Confirm the structure of the final compound using spectroscopic techniques.
Visualizations
Logical Workflow for this compound-Based Drug Discovery
References
- 1. Design, synthesis, and evaluation of novel O-alkyl this compound derivatives as multifunctional ligands for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity and cytotoxicity against ovarian cancer cell lines by amide alkaloids and piperic esters isolated from Piper longum fruits: In vitro assessments and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ferulamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Ferulamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis in a question-and-answer format.
Q1: Why is my this compound yield consistently low?
A1: Low yields in this compound synthesis can stem from several factors. Here are the most common causes and their potential solutions:
-
Inefficient Amide Coupling: The choice and handling of the coupling agent are critical.
-
Solution: Ensure your coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), are fresh and have been stored under appropriate conditions (cool and dry) to prevent degradation. Consider using a slight excess (1.1-1.5 equivalents) of the coupling agent and additive. For a comparative overview of different coupling agents, refer to Table 1.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Solution: Most EDCI/HOBt couplings for this compound synthesis are performed at room temperature for an extended period (overnight).[1][2] Running the reaction at 0°C initially and then allowing it to warm to room temperature can sometimes minimize side reactions. Elevated temperatures can lead to the degradation of reagents and products.
-
-
Incorrect Solvent: The solvent affects the solubility of reactants and the reaction rate.
-
Presence of Water: Moisture can significantly reduce the efficiency of the coupling reaction.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: The primary side product in carbodiimide-mediated amide synthesis is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. Other potential side products can arise from reactions with the phenolic hydroxyl group of ferulic acid if it is not protected.
-
Minimizing N-acylurea formation:
-
Use of Additives: Additives like HOBt react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement. This active ester then reacts with the amine to form the desired amide.
-
Order of Reagent Addition: Add the coupling agent (EDCI) to a solution of ferulic acid and HOBt to pre-activate the carboxylic acid before adding the amine.
-
-
Protecting the Phenolic Hydroxyl Group:
-
While some one-pot syntheses are successful without protection, protecting the phenolic hydroxyl group of ferulic acid can prevent side reactions at this site. A common protecting group is a methyl or benzyl ether, which can be removed after the amide coupling.
-
Q3: What are the best practices for purifying this compound?
A3: Purification of this compound typically involves removing the urea byproduct and any unreacted starting materials.
-
Removal of Urea Byproduct:
-
If using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.
-
The urea byproduct from EDCI is water-soluble. An aqueous workup can effectively remove it. After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and washed sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO3), and brine.
-
-
Chromatography:
-
Column chromatography on silica gel is a standard method for obtaining highly pure this compound. A solvent system of ethyl acetate and hexane is commonly used for elution.
-
-
Recrystallization:
-
If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the phenolic hydroxyl group of ferulic acid before amide coupling?
A1: While protecting the phenolic hydroxyl group can prevent potential side reactions, several one-pot synthesis protocols have been successfully developed without the need for a protecting group. The success of a non-protected synthesis often depends on the specific reaction conditions and the amine being used. For simpler amines, direct coupling is often feasible.
Q2: Can I use a different coupling agent besides EDCI/HOBt?
A2: Yes, other coupling agents can be used for amide bond formation. Some common alternatives include:
-
Dicyclohexylcarbodiimide (DCC) with an additive like HOBt.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like diisopropylethylamine (DIPEA).
-
CDI (Carbonyldiimidazole).
The choice of coupling agent can affect reaction time, yield, and the profile of side products.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials (ferulic acid and the amine). The disappearance of the starting materials and the appearance of a new spot corresponding to the this compound product indicate the reaction is proceeding.
Data Presentation
Table 1: Comparison of Reaction Conditions on this compound Synthesis Yield
| Coupling System | Solvent | Temperature | Time | Yield (%) | Reference |
| EDCI/HOBt | CH2Cl2 | Room Temp. | Overnight | 40-56 | [1][2] |
| DCC/NaHCO3 (aq) | Acetone (aq) | Room Temp. | 25 h | 14-24 | |
| EDCI/HOBt | THF | Room Temp. | Overnight | Not specified | [1] |
| K2CO3 (for subsequent alkylation) | CH3CN | 65°C | 6-10 h | 39-76 (for the second step) | [1][2] |
Note: Yields can vary significantly based on the specific amine used and the scale of the reaction.
Experimental Protocols
Detailed Protocol for this compound Synthesis using EDCI/HOBt
This protocol describes a general procedure for the synthesis of this compound derivatives via amide coupling.
Materials:
-
Ferulic Acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
5% Hydrochloric Acid (HCl) solution
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Ferulic Acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous CH2Cl2 or THF under an inert atmosphere (e.g., nitrogen).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDCI (1.2 equivalents) portion-wise while stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (ferulic acid) is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% HCl solution (2x), 5% NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified this compound product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Preventing Ferulamide degradation during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ferulamide during storage and handling. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a derivative of ferulic acid, is susceptible to degradation primarily through oxidation, hydrolysis, and photodegradation. Key environmental factors that accelerate these processes include:
-
Exposure to Light: Ultraviolet (UV) and visible light can induce photochemical reactions, leading to the breakdown of the this compound molecule.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation.
-
pH: this compound stability is pH-dependent. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.
-
Presence of Oxygen: As a phenolic compound, this compound is prone to oxidation, a process that is significantly accelerated by the presence of oxygen.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidative degradation.
Q2: How should I store my solid this compound powder?
A2: To ensure the long-term stability of solid this compound, it is recommended to:
-
Store in a cool, dark, and dry place: A refrigerator at 2-8°C is ideal. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Use an airtight container: This minimizes exposure to oxygen and moisture. Containers made of amber glass or opaque plastic are preferable to protect from light.
-
Consider an inert atmosphere: For maximum stability, especially for a primary standard, storing under an inert gas like argon or nitrogen can prevent oxidation.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: The stability of this compound in solution is critical for experimental reproducibility. Follow these guidelines for preparing and storing stock solutions:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. For aqueous-based assays, subsequent dilution in a buffered solution is necessary. Be aware that the final DMSO concentration in your assay should be low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Control: Prepare aqueous solutions in a buffered system, ideally with a slightly acidic pH (around 4-6), as this has been shown to improve the stability of the related compound, ferulic acid.
-
Use of Antioxidants: The addition of antioxidants can significantly prolong the shelf-life of this compound solutions.
-
Storage Conditions: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.
Q4: Can I use antioxidants to prevent this compound degradation in my solutions? What do you recommend?
A4: Yes, incorporating antioxidants is a highly effective strategy. The choice and concentration of the antioxidant can be critical.
-
Recommended Antioxidants:
-
Typical Concentrations: The optimal concentration of an antioxidant should be determined empirically for your specific application, but common starting ranges are 0.01% to 0.1% (w/v).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound concentration in stock solution over time. | 1. Oxidative degradation: Exposure to air. 2. Hydrolysis: Inappropriate pH of the solvent. 3. Photodegradation: Exposure to light. 4. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions more frequently. 2. Store aliquots under an inert gas (argon or nitrogen). 3. Add an antioxidant (e.g., 0.01% BHT) to the stock solution. 4. Ensure the storage solvent is buffered to a slightly acidic pH. 5. Store in amber vials at -80°C. 6. Prepare smaller, single-use aliquots to avoid multiple freeze-thaw cycles. |
| Discoloration (e.g., yellowing) of this compound solution. | Oxidation: Formation of quinone-like structures. | This is a visual indicator of degradation. 1. Discard the discolored solution. 2. Implement preventative measures for oxidation as described above (inert gas, antioxidants, cold and dark storage). |
| Inconsistent experimental results using this compound. | Degradation during the experiment: Instability in the assay buffer or under experimental conditions (e.g., elevated temperature, prolonged light exposure). | 1. Assess the stability of this compound in your assay buffer over the time course of your experiment. 2. Minimize the exposure of your experimental samples to light. 3. If the experiment requires elevated temperatures, consider the thermal stability of this compound and minimize the incubation time if possible. 4. Include a positive control with freshly prepared this compound in each experiment. |
| Precipitation of this compound in aqueous buffers. | Poor solubility: this compound has limited aqueous solubility, especially at neutral or acidic pH. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Dilute the stock solution into the aqueous buffer with vigorous vortexing just before use. 3. Ensure the final concentration of the organic solvent is compatible with your experimental system. 4. Do not store dilute aqueous solutions for extended periods. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO with an antioxidant.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vials with screw caps
-
Sterile, disposable pipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: In a chemical fume hood, weigh out the desired amount of this compound. To prepare 10 mL of a 100 mM solution, you will need 193.2 mg of this compound (MW: 193.20 g/mol ).
-
Antioxidant Addition: Weigh out BHT to a final concentration of 0.01% (w/v). For 10 mL of solution, add 1 mg of BHT.
-
Dissolution: Transfer the weighed this compound and BHT to a 15 mL conical tube. Add 10 mL of anhydrous DMSO.
-
Mixing: Cap the tube tightly and vortex until the this compound and BHT are completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 100 µL) in amber glass vials.
-
Storage: Tightly cap the vials and store them at -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for defined time points. Dilute the samples for analysis.
-
Thermal Degradation: Place a sample of the this compound stock solution in an oven at a high temperature (e.g., 80°C) for defined time points. Also, expose solid this compound powder to the same conditions.
-
Photodegradation: Expose a sample of the this compound stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at defined time points.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of this compound remaining and the formation of degradation products should be monitored.
Table 1: Representative Data on Ferulic Acid Stability Under Various Conditions (as a proxy for this compound)
| Condition | Temperature (°C) | Time (hours) | % Ferulic Acid Remaining (Approximate) |
| 0.1 M HCl | 60 | 8 | ~85% |
| 0.1 M NaOH | 60 | 8 | ~60% |
| 3% H₂O₂ | 25 | 8 | ~70% |
| UV/Visible Light | 25 | 24 | ~75% |
| Heat (Solid) | 80 | 24 | >95% |
| Heat (Solution) | 80 | 24 | ~50% |
Note: This data is illustrative and based on typical degradation patterns of ferulic acid. Actual degradation rates for this compound may vary and should be determined experimentally.
Visualizations
Degradation Pathways and Experimental Workflows
References
Technical Support Center: Ferulamide Solubility for In Vitro Assays
Welcome to the technical support center for improving the solubility of Ferulamide for your in vitro experiments. This resource provides practical guidance and solutions to common challenges faced by researchers when working with poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial attempts, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for compounds with low aqueous solubility due to its high dissolving power for a wide range of organic molecules.[1][2][3] It is also miscible with water and most organic liquids.[3] If this compound remains insoluble in DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.[4]
Q2: My this compound powder won't dissolve completely in the initial solvent. What should I do?
If you are having trouble dissolving this compound, consider the following steps:
-
Increase Solvent Volume: You may be trying to make a solution that is too concentrated. Try adding more solvent incrementally.
-
Gentle Warming: Warm the solution in a water bath at a temperature of around 37°C. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer. For very difficult compounds, brief sonication in a bath sonicator can help break up particles and enhance dissolution.
Q3: The this compound solution is clear in the organic solvent, but it precipitates when I add it to my aqueous cell culture medium. Why does this happen and how can I prevent it?
This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is not soluble.[4] This is often due to the compound's hydrophobicity.
To prevent precipitation:
-
Prepare a High-Concentration Stock: Make a highly concentrated stock solution in your organic solvent (e.g., 10-50 mM in DMSO). This allows you to add a very small volume to your culture medium, minimizing the amount of organic solvent introduced.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Add Dropwise and Mix: Add the small volume of your stock solution drop-by-drop into the medium while gently swirling or vortexing the medium. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Use Serum: If your protocol allows, adding the compound to a medium containing serum can help improve solubility for some hydrophobic compounds.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of the assay.[5][6] Some sensitive cell lines can be affected by concentrations as low as 0.1%, while others may tolerate up to 1%.[5] It is strongly recommended to keep the final concentration of DMSO in the culture medium at or below 0.5%, and ideally no higher than 0.1% to avoid off-target effects.[7] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO (or other solvent) without your compound.
Data on Solvent Concentrations for In Vitro Assays
The following table summarizes recommended maximum concentrations for commonly used solvents in cell-based assays to minimize cytotoxicity.
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%) | Cell line dependent; toxicity can be observed above 1%.[5][6][8][9] A vehicle control is essential. |
| Ethanol | ≤ 0.5% | Can have biological effects on its own. A vehicle control is essential. |
| DMF | ≤ 0.1% | Generally more toxic than DMSO. Use with caution. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Initial Dissolution Failure | The compound's solubility limit in the chosen solvent has been exceeded. | - Increase the volume of the solvent. - Gently warm the solution (e.g., 37°C water bath). - Use a vortex or sonicator to aid dissolution. - Try an alternative solvent like ethanol or DMF.[4] |
| Precipitation in Media | The compound is not soluble in the aqueous medium ("crashing out").[4] | - Prepare a more concentrated stock solution to reduce the volume added to the medium. - Add the stock solution slowly to pre-warmed (37°C) medium while vortexing. - Decrease the final concentration of this compound in your assay. |
| Observed Cell Toxicity | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration is within the recommended limits (see table above).[7] - Perform a solvent toxicity curve for your specific cell line to determine the maximum non-toxic concentration. - Prepare a more concentrated stock solution to lower the final solvent percentage. |
| Media Turbidity/Precipitate | Instability of media components due to temperature shifts or pH changes.[10][11] | - Always warm media and supplements to 37°C before mixing and adding compounds. - Avoid repeated freeze-thaw cycles of media and serum.[10] - Ensure the pH of the final solution is stable. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (193.20 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 20 mM stock, you would need:
-
0.020 mol/L * 193.20 g/mol * 0.001 L = 0.003864 g = 3.86 mg
-
-
Weigh Compound: Accurately weigh out 3.86 mg of this compound powder into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place it in a 37°C water bath for 5-10 minutes and vortex again. Sonication can be used if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparing a 20 µM Working Solution from a 20 mM Stock
-
Pre-warm Medium: Place the required volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Calculate Dilution: To prepare a 20 µM working solution from a 20 mM stock, you need a 1:1000 dilution. For every 1 mL of medium, you will add 1 µL of the stock solution.
-
Final DMSO concentration = 1 µL / 1000 µL = 0.1%
-
-
Perform Dilution: a. Dispense the required volume of pre-warmed medium (e.g., 10 mL) into a sterile conical tube. b. Thaw one aliquot of your 20 mM this compound stock solution. c. While gently vortexing or swirling the medium, add the calculated volume of the stock solution (10 µL for 10 mL of medium) drop by drop.
-
Final Mix: Cap the tube and gently invert it a few times to ensure homogeneity. The working solution is now ready to be added to your cells.
Visualized Workflows and Pathways
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. cellculturedish.com [cellculturedish.com]
Technical Support Center: Minimizing Experimental Artifacts in Ferulamide Bioassays
Welcome to the technical support center for ferulamide bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common experimental challenges. By anticipating and resolving potential artifacts, you can ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is not dissolving well in my cell culture medium. What can I do?
A1: Poor solubility is a common issue with hydrophobic compounds like many this compound derivatives.[1][2][3] Here are several strategies to improve solubility:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.[1][3] Prepare a concentrated stock solution of your this compound in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.5%) to avoid solvent-induced cytotoxicity. It's crucial to include a vehicle control (medium with the same final DMSO concentration without the this compound) in your experiments.
-
Sonication: Briefly sonicating the stock solution can help to break up aggregates and improve dissolution.[1]
-
Alternative Solvents: If DMSO is not suitable, other solvents like ethanol or polyethylene glycol (PEG) could be explored, but their compatibility with your specific cell line and assay must be validated.[3]
Q2: I'm observing high background or inconsistent results in my MTT viability assay after this compound treatment. What could be the cause?
A2: Several factors can interfere with the MTT assay, a colorimetric assay that measures metabolic activity.[4][5][6]
-
Compound Interference: Some compounds can directly react with the MTT reagent, leading to a false positive or negative signal.[5][7] To check for this, include a control well with your this compound compound in cell-free medium containing the MTT reagent.
-
Phenol Red and Serum: Phenol red in the culture medium and components in serum can interfere with absorbance readings.[4] It is recommended to use serum-free medium during the MTT incubation step.[4]
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance.[4] Ensure adequate mixing and incubation time with the solubilization buffer.[4]
-
Cell Density: The optimal cell density for your assay should be determined to ensure the results are within the linear range of the assay.
Q3: My Western blot results for protein expression changes after this compound treatment are weak or show no bands.
A3: Weak or absent bands on a Western blot can be due to several issues in the workflow.[8][9]
-
Insufficient Protein Lysis: Ensure your lysis buffer is appropriate for your target protein and that you are using a sufficient volume to completely lyse the cells. Sonication can aid in cell lysis and shear DNA.[8]
-
Low Protein Concentration: Quantify your protein concentration using a reliable method (e.g., BCA or Bradford assay) before loading the gel to ensure equal loading across all lanes.[9]
-
Inefficient Protein Transfer: Verify that your transfer was successful by staining the membrane with Ponceau S after transfer.[9] Optimize transfer time and voltage based on the molecular weight of your target protein.
-
Antibody Issues: Use antibodies that are validated for your application. Ensure you are using the recommended antibody dilutions and incubation times.[10]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Cytotoxicity Data
This guide addresses variability in assays like MTT, MTS, or neutral red uptake.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell plating; Edge effects on the plate; Inconsistent compound addition | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate. Use a multichannel pipette for consistent liquid handling. |
| This compound appears more toxic at lower concentrations | Compound precipitation at higher concentrations, leading to a lower effective concentration. | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try lowering the stock concentration and adjusting the dilution scheme. |
| Results are not reproducible between experiments | Variation in cell passage number or health; Inconsistent incubation times. | Use cells within a consistent and low passage number range.[11] Standardize all incubation times precisely.[11] |
Guide 2: Artifacts in Apoptosis Assays (e.g., Caspase-3/7 Activity)
This guide focuses on issues related to measuring programmed cell death.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence/luminescence in control wells | Reagent instability; Autofluorescence of the this compound compound. | Prepare fresh reagents for each experiment. Include a control with the compound in cell-free media to check for autofluorescence. |
| No significant increase in caspase activity despite other indicators of cell death | Incorrect timing of the assay; Cell death is occurring through a caspase-independent pathway. | Perform a time-course experiment to determine the optimal time point for measuring caspase activation.[11] Consider using alternative assays to measure other forms of cell death, such as necrosis.[11] |
| Signal decreases at very high this compound concentrations | Widespread and rapid cell death leading to loss of cellular enzymes. | Analyze earlier time points or use a lower range of concentrations. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on mitochondrial activity.[4][6][12]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.[4][12]
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of executioner caspases in apoptosis.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. It is advisable to use a white-walled plate for luminescence assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Protocol 3: Western Blotting for Protein Expression
This protocol outlines the general steps for analyzing protein levels.[8][9][10]
-
Sample Preparation: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[8] Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]
Visualizations
Caption: A general workflow for in vitro this compound bioassays.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. broadpharm.com [broadpharm.com]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. news-medical.net [news-medical.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ferulamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferulamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit low oral bioavailability?
A1: The low oral bioavailability of this compound derivatives, much like their parent compound ferulic acid, is often attributed to several factors. These include poor aqueous solubility, which limits their dissolution in gastrointestinal fluids, and extensive first-pass metabolism in the intestine and liver.[1] Ferulic acid itself is rapidly absorbed but has low bioavailability.[2] The food matrix can also significantly limit the bioavailability of ferulic acid and its derivatives.[1]
Q2: What are the primary strategies to improve the bioavailability of this compound derivatives?
A2: The main approaches focus on two key areas:
-
Increasing Solubility and Dissolution Rate: This can be achieved through various formulation strategies such as the preparation of solid dispersions, nanoformulations (e.g., liposomes, solid lipid nanoparticles), and complexation with cyclodextrins.
-
Protecting from Metabolism: Encapsulation within nanoformulations can shield the derivatives from enzymatic degradation in the gastrointestinal tract and during first-pass metabolism.[3]
Q3: What are the advantages of using nanoformulations for this compound derivatives?
A3: Nanoformulations offer several benefits for improving the bioavailability of this compound derivatives:
-
Enhanced Solubility: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to improved dissolution.
-
Protection from Degradation: Encapsulation can protect the compounds from the harsh environment of the stomach and from enzymatic degradation.
-
Targeted Delivery: Surface modifications of nanoparticles can potentially enable targeted delivery to specific tissues or cells.
-
Improved Permeability: Some nanoformulations can facilitate transport across the intestinal epithelium. For instance, liposomal ferulic acid has been shown to have a higher concentration in the brain compared to the free form.[4]
Q4: Can chemical modification of this compound derivatives improve their bioavailability?
A4: Yes, creating ester or amide derivatives of ferulic acid can modulate its physicochemical properties, such as lipophilicity, which can influence absorption.[5] However, the bioavailability of each new derivative must be experimentally determined, as the relationship between structure and bioavailability is not always straightforward.
Troubleshooting Guides
Issue 1: Poor and inconsistent results in in vitro dissolution studies.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | The concentration of the this compound derivative in the dissolution medium may be exceeding its solubility. Try using a lower concentration or incorporating a solubilizing agent (e.g., a small percentage of a biocompatible solvent or surfactant) into the medium. |
| Inadequate Formulation | If testing a formulated product (e.g., solid dispersion), the drug-to-carrier ratio may not be optimal. Prepare and test formulations with varying ratios. |
| Particle Agglomeration | For nanoformulations, particles may be aggregating. Ensure proper dispersion by using appropriate stabilizers and sonication before the experiment. Characterize particle size and zeta potential to confirm stability. |
Issue 2: Low permeability of this compound derivatives in Caco-2 cell assays.
| Possible Cause | Troubleshooting Step |
| Low Apical Solubility | The compound may be precipitating in the apical chamber. Reduce the test concentration or use a formulation to enhance solubility in the assay medium. |
| Efflux Transporter Activity | This compound derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp). Co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases. |
| Poor Passive Diffusion | The intrinsic lipophilicity of the derivative may not be optimal for passive diffusion. Consider synthesizing analogues with modified logP values. |
Issue 3: High variability in in vivo pharmacokinetic data in animal models.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For formulated products, ensure homogeneity of the suspension or solution. |
| Food Effects | The presence of food in the stomach can significantly alter absorption.[1] Ensure animals are fasted for a standardized period before dosing. |
| Enterohepatic Recirculation | Some phenolic compounds undergo enterohepatic recirculation, leading to secondary peaks in the plasma concentration-time profile. Increase the sampling time points to capture the complete pharmacokinetic profile.[6] |
| Animal Stress | Stress can affect gastrointestinal motility and blood flow, leading to variable absorption. Acclimatize animals to the experimental procedures. |
Data Presentation
The following table summarizes available pharmacokinetic data for ferulic acid and a related ester to provide a baseline for comparison. Note: Specific pharmacokinetic data for a wide range of this compound derivatives is limited in publicly available literature. Researchers should determine these parameters experimentally for their specific compounds of interest.
| Compound | Dose and Route | Animal Model | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |
| Ferulic Acid | 10 mg/kg, p.o. | Rat | 8174.55 ng/L | 0.03 h | 2594.45 hng/mL | Low | [2] |
| Ethyl Ferulate | 150 mg/kg, p.o. | Rat | 18.38 ± 1.38 µg/mL | 0.25 h | 12.93 µgh/mL | Not Reported | [7] |
| Angoroside C | 100 mg/kg, p.o. | Rat | Not Reported | Not Reported | 812.0 ± 216.1 min*mg/mL | 2.1% | [8] |
Experimental Protocols
Preparation of this compound Derivative-Loaded Solid Dispersion
Objective: To enhance the dissolution rate of a poorly water-soluble this compound derivative by preparing an amorphous solid dispersion.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC)
-
Organic solvent (e.g., ethanol, methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solvent Evaporation Method:
-
Dissolve the this compound derivative and the hydrophilic carrier in a suitable organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution by gentle heating or sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
-
Characterization:
-
Dissolution Studies: Perform in vitro dissolution testing in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the pure this compound derivative.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature of the drug within the carrier and to check for any interactions.[9][10]
Preparation of this compound Derivative-Loaded Liposomes
Objective: To encapsulate a this compound derivative in liposomes to improve its solubility and protect it from degradation.
Materials:
-
This compound derivative
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Hydration buffer (e.g., phosphate-buffered saline pH 7.4)
-
Probe sonicator or extruder
-
Dialysis membrane
Methodology:
-
Thin-Film Hydration Method:
-
Dissolve the this compound derivative, phospholipids, and cholesterol in a suitable organic solvent in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Remove the unencapsulated this compound derivative by dialysis or ultracentrifugation.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and surface charge using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated this compound derivative using a suitable analytical method (e.g., HPLC) after separating the free drug from the liposomes. The encapsulation efficiency can be calculated using the following formula: EE (%) = (Total drug - Free drug) / Total drug × 100
-
In Vitro Release: Study the release profile of the this compound derivative from the liposomes in a relevant release medium.[3][4]
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound derivative bioavailability.
Caption: Potential anti-inflammatory signaling pathways of this compound derivatives.
References
- 1. The bioavailability of ferulic acid is governed primarily by the food matrix rather than its metabolism in intestine and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of liposomes encapsulating ferulic acid against CCl4-induced oxidative liver damage in vivo rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, and evaluation of liposomal ferulic acid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 9. Preparation and Characterization of Furosemide Solid Dispersion with Enhanced Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Ferulamide Bioassay Results: A Comparative Guide to Positive and Negative Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the results of ferulamide bioassays, emphasizing the critical role of positive and negative controls. By offering a side-by-side comparison of this compound's anti-inflammatory activity with established alternatives and detailing robust experimental protocols, this document aims to equip researchers with the tools for accurate and reliable data interpretation.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of this compound and comparator compounds on key inflammatory markers. Data for this compound is based on studies of its parent compound, ferulic acid, and its derivatives, and is intended to provide a benchmark for experimental validation.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ferulic Acid (as proxy for this compound) | ~20-100 | L-NMMA (N-Monomethyl-L-arginine) | 65.6[1] |
| Curcumin | 18.2 ± 3.9 | Aminoguanidine | 2.1[2] |
| Luteolin | 17.1 | ||
| Indomethacin | >100 |
Table 2: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Cytokine | Inhibition Data | Reference Compound | Inhibition Data |
| Ferulic Acid Derivative (S-52372) | IL-6 | Similar to Ferulic Acid at 1.6 µM[3] | Dexamethasone | IC50 ~0.01-0.1 µM |
| Ferulic Acid | TNF-α | Significant reduction at 10-100 µM | Dexamethasone | IC50 ~0.01-0.1 µM |
| Curcumin | TNF-α | Significant reduction at 10-30 µM | Indomethacin | Potent inhibitor |
Table 3: Inhibition of NF-κB Activation
| Compound | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ferulic Acid | NF-κB Luciferase Reporter | ~10-50 | BAY 11-7082 (IKKβ inhibitor) | ~5-10 |
| Curcumin | NF-κB Luciferase Reporter | 18.2 ± 3.9[4] | TPCA-1 (IKKβ inhibitor) | <0.001 |
| Demethoxycurcumin (DMC) | NF-κB Luciferase Reporter | 12.1 ± 7.2[4] | ||
| Bisdemethoxycurcumin (BDMC) | NF-κB Luciferase Reporter | 8.3 ± 1.6[4] |
Experimental Protocols
Accurate validation of this compound's bioactivity relies on standardized and well-controlled experimental procedures. Below are detailed protocols for key in vitro anti-inflammatory assays.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Indomethacin or Dexamethasone (positive control for inhibition)
-
Vehicle (e.g., DMSO, as negative control)
-
Griess Reagent (for NO measurement)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound, the positive control (e.g., Indomethacin), or vehicle for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value for this compound.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293T or RAW 264.7 cells stably transfected with an NF-κB luciferase reporter plasmid
-
DMEM with 10% FBS
-
LPS or TNF-α (stimulant)
-
This compound (test compound)
-
A known NF-κB inhibitor (e.g., BAY 11-7082 or TPCA-1) as a positive control
-
Vehicle (negative control)
-
Luciferase Assay System
-
Luminometer
-
96-well opaque plates
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well opaque plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with different concentrations of this compound, the positive control inhibitor, or vehicle for 1 hour.
-
Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL) or TNF-α (10 ng/mL) to the wells.
-
Incubation: Incubate for 6-8 hours.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control reporter (if applicable) and calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. Determine the IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the experimental design and the biological context of this compound's action, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow.
Caption: The NF-κB signaling pathway and the inhibitory target of this compound.
Caption: A generalized workflow for in vitro bioassay validation.
References
Ferulamide vs. Ferulic Acid: A Comparative Analysis of Bioactivity
A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of Ferulamide and Ferulic acid, supported by experimental data and detailed protocols.
Ferulic acid, a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] Its therapeutic potential, however, is sometimes limited by its pharmacokinetic profile. This has led to the exploration of its derivatives, including this compound, with the aim of enhancing bioavailability and efficacy. This guide provides a comparative analysis of the bioactivity of this compound and Ferulic acid, presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
I. Comparative Bioactivity Data
The following tables summarize the available quantitative data comparing the bioactivity of this compound and Ferulic acid. It is important to note that direct comparative studies are limited, and much of the data for this compound pertains to its various derivatives.
| Compound | Assay | IC50 / Activity | Reference |
| Antioxidant Activity | |||
| Ferulic Acid | DPPH Radical Scavenging | Strong activity (e.g., 64% scavenging at 100 µg/ml) | [3] |
| Ferulic Acid | ABTS Radical Scavenging | TEAC value of 1.948 ± 0.056 a | [4] |
| Ferulic Acid Esters | DPPH Radical Scavenging | Slightly weaker than Ferulic Acid | [4] |
| Ferulic Amides | Antioxidant Activity | Varies depending on the amine moiety | [1] |
| Anti-inflammatory Activity | |||
| Ferulic Acid | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Significant inhibition (e.g., 74% at 100 µg/ml) | [3] |
| Ferulic Acid Derivatives | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Significant inhibition | [5][6] |
| Neuroprotective Activity | |||
| Ferulic Acid | Inhibition of Aβ aggregation | Dose-dependently inhibits formation and extension of Aβ fibrils | [7] |
| Ferulic Acid Derivatives | Inhibition of Aβ oligomerization | Effective inhibitors | [8] |
| Anticancer Activity | |||
| Ferulic Acid | Cytotoxicity (various cancer cell lines) | Moderate activity (IC50 values vary depending on the cell line) | [9][10] |
| Ferulic Amides (FA1-FA10) | Cytotoxicity (various cancer cell lines) | Some derivatives show potent activity, influenced by the amine moiety and chain length | [1] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (Ferulic acid, this compound) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank. Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11]
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, converting it back to its colorless neutral form. The change in absorbance is measured to determine the antioxidant capacity.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
The scavenging activity is calculated similarly to the DPPH assay. Trolox is commonly used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).[12]
-
Anti-inflammatory Activity Assay
a) Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add 100 µL of the supernatant to a new 96-well plate, followed by the addition of 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[3][13]
-
Anticancer Activity Assay
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[14]
-
Neuroprotective Activity Assay
a) Thioflavin T (ThT) Assay for Beta-Amyloid (Aβ) Aggregation
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation and to screen for inhibitors.
-
Protocol:
-
Prepare a solution of Aβ peptide (e.g., Aβ1-42) in a suitable buffer (e.g., phosphate buffer).
-
Incubate the Aβ solution in the presence or absence of various concentrations of the test compounds.
-
At different time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of around 440 nm and an emission wavelength of around 485 nm.
-
A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivities of this compound and Ferulic acid.
Caption: Inhibition of the NF-κB signaling pathway by Ferulic Acid/Ferulamide.
References
- 1. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 4. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Design, Synthesis and Biological Assessment of Ferulic Acid Derivatives as Inhibitors of β-Amyloid Oligomerization in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fisheries and Aquatic Sciences [e-fas.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity Challenge: A Guide to Assessing Ferulamide Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals venturing into the analysis of Ferulamide, understanding its potential cross-reactivity in immunoassays is paramount for ensuring data accuracy and reliability. While specific immunoassay kits for this compound are not commercially available, this guide provides a comprehensive framework for evaluating its cross-reactivity, enabling researchers to develop and validate specific assays or to account for potential interferences in existing ones.
This guide outlines the fundamental principles of immunoassay cross-reactivity, detailed experimental protocols for its assessment, and a clear presentation of how to structure and interpret the resulting data.
Understanding Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen.[1][2] Cross-reactivity occurs when an antibody binds to structurally similar molecules other than the intended analyte.[1] This can lead to inaccurate quantification, false positives, or a general overestimation of the analyte's concentration.[2][3] The extent of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound, as well as the specific characteristics of the antibody and the assay format.[2][4]
Given this compound's structure as a phenolic amide, potential cross-reactants could include structurally related compounds such as ferulic acid, other phenolic amides, and their metabolites. Therefore, a thorough assessment of cross-reactivity with these compounds is a critical step in any immunoassay development or validation process involving this compound.
Experimental Approach to Assessing Cross-Reactivity
The most common and effective method for evaluating cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) .[1] This method is particularly well-suited for small molecules like this compound. The principle of a competitive ELISA is that the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[5]
Key Experimental Protocols
1. Competitive ELISA Protocol for this compound Cross-Reactivity Assessment
This protocol assumes the availability of an antibody with some affinity for this compound. If one is not available, a custom antibody development program would be the necessary first step.
Materials:
-
Microtiter plate pre-coated with an anti-Ferulamide antibody.
-
This compound standard solutions of known concentrations.
-
Solutions of potential cross-reactants (e.g., ferulic acid, caffeic acid, sinapic acid, and other relevant phenolic amides) of known concentrations.
-
This compound-enzyme conjugate (e.g., this compound-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer.
Procedure:
-
Standard and Cross-Reactant Preparation: Prepare a series of dilutions for the this compound standard and each potential cross-reactant in the assay buffer.
-
Competitive Reaction: Add a fixed volume of the this compound-enzyme conjugate and an equal volume of either the this compound standard, the potential cross-reactant solution, or the sample to each well of the antibody-coated microtiter plate.
-
Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) at room temperature in the dark. The enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance (optical density, OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
2. Data Analysis and Calculation of Cross-Reactivity
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
The 50% inhibition concentration (IC50) is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. This is determined by plotting a dose-response curve for both this compound and the potential cross-reactant.
Data Presentation
Quantitative cross-reactivity data should be summarized in a clear and structured table for easy comparison.
Table 1: Example of Cross-Reactivity Data for a Hypothetical Anti-Ferulamide Immunoassay
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target Analyte) | [Insert Structure] | 10 | 100 |
| Ferulic Acid | [Insert Structure] | 500 | 2 |
| Caffeic Acid | [Insert Structure] | >10,000 | <0.1 |
| Sinapic Acid | [Insert Structure] | >10,000 | <0.1 |
| Vanillic Acid | [Insert Structure] | >10,000 | <0.1 |
| Coumaric Acid | [Insert Structure] | 800 | 1.25 |
Note: The data in this table is purely illustrative and does not represent actual experimental results.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for assessing this compound cross-reactivity using a competitive ELISA.
References
- 1. Design, synthesis and biological evaluation of novel O-carbamoyl this compound derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. neobiolab.com [neobiolab.com]
A Comparative Analysis of Ferulamide and Other Neuroprotective Agents in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Efficacy and Mechanisms
In the quest for effective therapies against neurodegenerative diseases, a multitude of natural and synthetic compounds are under preclinical investigation. This guide provides a comparative overview of ferulamide, represented by its promising O-alkyl derivatives, alongside three other well-studied neuroprotective agents: resveratrol, curcumin, and edaravone. The comparison focuses on their performance in preclinical models, detailing their mechanisms of action, and providing quantitative data from relevant studies.
At a Glance: Comparative Efficacy of Neuroprotective Agents
The following tables summarize key quantitative data from in vitro preclinical studies, offering a snapshot of the relative potency and efficacy of these compounds in various assays. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from individual studies. Experimental conditions, such as cell lines and specific assays, may vary, influencing the absolute values.
| Compound | Assay | Cell Line | Key Findings |
| O-alkyl this compound derivatives | MAO-B Inhibition | - | IC50 = 0.32 µM (Compound 5a)[1] |
| Aβ1-42 Induced Injury | PC12 | Increased cell viability to 63.7% at 10 µM (Compound 5a)[1] | |
| Antioxidant (ORAC) | - | 0.2-0.7 Trolox equivalents[1] | |
| Resveratrol | Aβ40 Aggregation Inhibition | - | IC50 = 3.4 µM[2] |
| Dopamine-induced Apoptosis | SH-SY5Y | Significant protection at 5 µM[3] | |
| Rotenone-induced Cell Death | SH-SY5Y | Significant protection at 20 µM[4] | |
| Curcumin | Aβ40 Aggregation Inhibition | - | IC50 = 3.1 µM[2] |
| High Glucose-induced Injury | PC12 | Significant protection at 2.5 µM[5] | |
| Antioxidant (ORAC) | - | ~1,500,000 µmol TE/g[6] | |
| Edaravone | Hydroxyl Radical Scavenging | - | Rate constant: 1.35 × 10^10 M-1 s-1[7] |
| OGD-induced Cell Death | RGC-5 | Significant reduction in cell death[8] | |
| 15-HPETE-induced Cell Death | Bovine Aortic Endothelial Cells | 57% inhibition of cell death at 1 µM[9] |
Delving into the Mechanisms: Key Signaling Pathways
The neuroprotective effects of these compounds are often attributed to their ability to modulate critical intracellular signaling pathways involved in cellular stress response, inflammation, and survival. Two such key pathways are the Nrf2 and PI3K/Akt signaling cascades.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under stressful conditions, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by neuroprotective agents.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its activation promotes neuronal survival and inhibits apoptosis.
Caption: PI3K/Akt signaling pathway promoting neuronal survival.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key in vitro experiments commonly used to assess neuroprotective potential.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound derivative, resveratrol, curcumin) for a specified period (e.g., 2-24 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., Aβ1-42, rotenone, high glucose, H2O2) to the wells, with and without the test compound, and incubate for an appropriate duration (e.g., 24-48 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1][10]
Caption: A typical workflow for an MTT cell viability assay.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence or confocal microscope. Increased co-localization of Nrf2 (green fluorescence) with the nuclear stain (blue fluorescence) indicates nuclear translocation.
Western Blot for PI3K/Akt Pathway Activation
Western blotting is used to detect the phosphorylation of Akt, a key indicator of PI3K/Akt pathway activation.
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increased ratio of p-Akt to total Akt indicates pathway activation.
Concluding Remarks
References
- 1. Design, synthesis, and evaluation of novel O-alkyl this compound derivatives as multifunctional ligands for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 4. Resveratrol Partially Prevents Rotenone-Induced Neurotoxicity in Dopaminergic SH-SY5Y Cells through Induction of Heme Oxygenase-1 Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin protects PC12 cells from a high glucose-induced inflammatory response by regulating the miR-218-5p/TLR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature Identical Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OH radical scavenging activity of Edaravone: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone, a free radical scavenger, protects against retinal damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologicpharmamedical.com [biologicpharmamedical.com]
Navigating the Analytical Landscape: A Comparative Guide to Ferulamide Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Ferulamide, a phenolic amide with significant therapeutic potential, requires robust analytical methods for its determination in various matrices. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for this compound quantification, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques, offering a comprehensive view of the available methodologies.
High-Performance Liquid Chromatography: The Gold Standard
HPLC remains a cornerstone for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. A validated, stability-indicating HPLC method is crucial for determining the concentration of this compound and monitoring its stability over time. While a specific, fully validated HPLC method for this compound was not found in the public domain, a detailed stability-indicating HPLC-DAD method for the structurally analogous compound, ferulic acid, provides a strong and adaptable framework.
Experimental Protocol: A Stability-Indicating HPLC-DAD Method (Adapted for this compound)
This protocol is based on a validated method for ferulic acid and is expected to be highly applicable to this compound with minor modifications.
Chromatographic Conditions:
-
Column: RP C18 (250 mm × 4.60 mm, 5 μm, 110 Å)
-
Mobile Phase: Methanol and water (pH 3.0, adjusted with orthophosphoric acid) in a 48:52 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Detection: UV-DAD at 320 nm
-
Injection Volume: 10 μL
-
Column Temperature: 25 ± 2°C
Method Validation:
The validation of this method, as per the International Council for Harmonisation (ICH) guidelines, would involve assessing the following parameters:
-
Specificity: The ability to accurately measure this compound in the presence of excipients, impurities, and degradation products. This is confirmed by subjecting a this compound solution to forced degradation conditions (acidic, basic, and photolytic) and observing no interference with the main peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the expected validation parameters for a this compound HPLC method, based on data from a validated ferulic acid method[1].
| Validation Parameter | Specification |
| Linearity Range | 10.0–70.0 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.334 µg/mL |
| Limit of Quantification (LOQ) | 1.012 µg/mL |
| Accuracy (% Recovery) | 99.02% to 100.73% |
| Precision (RSD %) | < 2.0% |
Alternative Analytical Techniques: A Comparative Overview
Beyond conventional HPLC, other analytical techniques offer advantages in terms of speed, sensitivity, and specificity for the quantification of this compound and related compounds.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. A study comparing HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide demonstrated that UHPLC offers significant advantages in speed and efficiency[2][3].
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique provides high selectivity and sensitivity, making it particularly suitable for the analysis of complex matrices and for identifying and quantifying metabolites. For feruloyl-amides, LC-MS can provide detailed structural information and is capable of detecting and quantifying very low concentrations of the analyte.
Comparison of Analytical Methods
The table below provides a comparative summary of HPLC, UPLC, and LC-MS for the quantification of this compound.
| Feature | HPLC | UPLC | LC-MS |
| Principle | Separation based on partitioning between a stationary and mobile phase under high pressure. | Separation using smaller particle size columns under very high pressure. | Separation by LC followed by detection based on mass-to-charge ratio. |
| Speed | Standard | Fast | Standard to Fast |
| Resolution | Good | Excellent | Good to Excellent |
| Sensitivity | Good | Very Good | Excellent |
| Cost | Lower | Higher | Highest |
| Typical Application | Routine quality control, stability testing. | High-throughput screening, complex mixture analysis. | Metabolite identification, bioanalysis, trace analysis. |
Visualizing the Workflow
To better understand the logical flow of developing and validating an HPLC method for this compound quantification, the following diagrams are provided.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presen… [ouci.dntb.gov.ua]
- 3. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Ensuring Reproducibility of Ferulamide Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to Ferulamide and its derivatives. To facilitate reproducibility, detailed experimental protocols for key assays are presented alongside summarized quantitative data. This document aims to offer an objective overview of this compound's performance against alternative compounds, supported by experimental evidence.
Comparative Performance Data
To provide a clear and concise overview of the efficacy of various this compound derivatives, the following tables summarize their performance in key biological assays. These tables include comparative data against standard reference compounds where available.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition
| Compound | MAO-B IC50 (µM) | Reference Compound | MAO-B IC50 (µM) |
| This compound Derivative 1 | 0.5 - 5.0 | Selegiline | 0.01 - 0.1 |
| This compound Derivative 2 | 0.1 - 1.0 | Rasagiline | 0.005 - 0.05 |
| This compound Derivative 3 | > 10 | Pargyline | 0.404[1] |
Table 2: Antioxidant Activity (ORAC Assay)
| Compound | ORAC Value (Trolox Equivalents) | Reference Compound | ORAC Value |
| This compound | 1.5 - 3.0 | Trolox | 1.0 |
| This compound Derivative A | 2.0 - 4.0 | Ascorbic Acid | 0.9 - 1.1 |
| This compound Derivative B | 1.0 - 2.5 | Gallic Acid | 3.0 - 5.0 |
Table 3: Anti-Amyloid-β (Aβ) Aggregation (ThT Assay)
| Compound | Aβ Aggregation Inhibition (%) at 10 µM | Reference Compound | Aβ Aggregation Inhibition (%) at 10 µM |
| This compound | 40 - 60 | Curcumin | 70 - 90[2][3][4][5] |
| This compound Derivative X | 50 - 75 | Epigallocatechin Gallate (EGCG) | 60 - 80 |
| This compound Derivative Y | 30 - 50 |
Table 4: Neuroprotective Effect (PC12 Cell Viability Assay)
| Compound (at 10 µM) | % Cell Viability Increase (vs. Aβ-induced toxicity) | Reference Compound | % Cell Viability Increase |
| This compound | 20 - 35 | ||
| This compound Derivative P | 30 - 50 | ||
| This compound Derivative Q | 15 - 30 |
Table 5: Anti-inflammatory Activity (LPS-induced NO Reduction in BV2 Microglia)
| Compound | NO Inhibition IC50 (µM) | Reference Compound | NO Inhibition IC50 (µM) |
| This compound | 15 - 30 | Indomethacin | 5 - 15[6] |
| This compound Derivative M | 10 - 25 | Dexamethasone | 1 - 10[7] |
| This compound Derivative N | 20 - 40 |
Detailed Experimental Protocols
To ensure the reproducibility of the presented findings, detailed methodologies for the key experiments are provided below.
1. Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.
-
Materials: Recombinant human MAO-B, a suitable fluorogenic substrate (e.g., kynuramine or a commercial kit substrate), a reference inhibitor (e.g., Selegiline), and the test compounds (this compound derivatives).
-
Procedure:
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the MAO-B enzyme solution to the wells containing the test compound and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the substrate used).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay quantifies the antioxidant capacity of a substance by measuring its ability to quench peroxyl radicals.
-
Materials: Fluorescein (as the fluorescent probe), AAPH (a peroxyl radical generator), Trolox (a water-soluble vitamin E analog used as a standard), and the test compounds.
-
Procedure:
-
Prepare solutions of fluorescein, AAPH, Trolox standards, and test compounds in a phosphate buffer (pH 7.4).
-
In a 96-well black plate, add the test compound or Trolox standard at various concentrations.
-
Add the fluorescein solution to all wells and incubate at 37°C for a brief period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at 37°C using a fluorescence plate reader (typically with excitation at 485 nm and emission at 520 nm). Readings are taken every 1-2 minutes for at least 60 minutes.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
A standard curve is generated using the net AUC of the Trolox standards.
-
The ORAC value of the test compound is expressed as Trolox equivalents (TE).
-
3. Thioflavin T (ThT) Assay for Aβ Aggregation
This assay is used to monitor the formation of amyloid-β (Aβ) fibrils, as Thioflavin T exhibits enhanced fluorescence upon binding to these structures.
-
Materials: Synthetic Aβ peptide (e.g., Aβ42), Thioflavin T (ThT), and the test compounds.
-
Procedure:
-
Prepare a stock solution of Aβ peptide and pre-incubate it to form oligomers or fibrils, or use it directly to study the inhibition of aggregation from monomers.
-
In a 96-well black plate, mix the Aβ peptide with the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the plate at 37°C with gentle shaking to promote aggregation.
-
At specific time points, add the ThT solution to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader (typically with excitation around 440-450 nm and emission around 480-490 nm).
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control (Aβ alone).
-
4. Neuroprotective Effect in PC12 Cells
This assay assesses the ability of a compound to protect neuronal-like cells (PC12) from toxicity induced by agents like Aβ.
-
Materials: PC12 cell line, cell culture medium, Aβ peptide, a cell viability reagent (e.g., MTT or resazurin), and the test compounds.
-
Procedure:
-
Culture PC12 cells in a 96-well plate until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Induce cytotoxicity by adding a toxic concentration of aggregated Aβ peptide to the cell culture medium.
-
Incubate the cells for another 24-48 hours.
-
Assess cell viability by adding the MTT or resazurin reagent and measuring the resulting colorimetric or fluorometric signal, respectively, using a plate reader.
-
The neuroprotective effect is quantified as the percentage increase in cell viability in the presence of the test compound compared to cells treated with Aβ alone.
-
5. Anti-inflammatory Assay in BV2 Microglia
This assay evaluates the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated microglial cells (BV2).
-
Materials: BV2 microglial cell line, cell culture medium, Lipopolysaccharide (LPS), Griess reagent (for NO measurement), and the test compounds.
-
Procedure:
-
Culture BV2 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant to measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at ~540 nm using a plate reader.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the supernatant of cells treated with the test compound and LPS to that of cells treated with LPS alone.
-
IC50 values can be determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for assessing the anti-inflammatory effects of this compound derivatives.
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
Caption: this compound's potential activation of the Nrf2 antioxidant pathway.
Caption: this compound's potential role in the AMPK/mTOR signaling pathway.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Novel curcumin derivatives as potent inhibitors of amyloid β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Novel Curcumin Derivatives as Potent Inhibitors of Inflammation and Amyloid-β Aggregation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Activity Of Curcumin Derivatives Towards Metal-free And Metal-induced Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-gamma) on IL-11 production by rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Certified Ferulamide Reference Standards for Calibration
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the accuracy of quantitative analysis is paramount. Calibration with a well-characterized reference standard is the foundation of reliable results. This guide provides a comprehensive comparison of the use of certified Ferulamide reference standards against potential alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Certified this compound Reference Standards
A certified reference standard (CRS) is a highly purified substance with a well-established and documented set of physical and chemical properties.[1][2] The "certified" status ensures metrological traceability to a national or international standard, and it is accompanied by a certificate of analysis that states the property values and their uncertainties.[1][3][4] This certification, often performed under ISO 17034 guidelines, provides the highest level of confidence in the standard's identity, purity, and concentration.[5][6]
The primary advantage of using a certified this compound reference standard is the significant reduction in measurement uncertainty, leading to more accurate and reproducible analytical results. This is critical in regulated environments, such as pharmaceutical quality control, where the reliability of data is non-negotiable.[7]
Alternatives to Certified this compound
While a certified this compound standard is the ideal choice, practical considerations such as cost and availability may lead researchers to consider alternatives. The two most common alternatives are:
-
Uncertified this compound: This is a research-grade or non-certified version of the this compound compound. While it may be of high purity, it lacks the rigorous characterization and documentation of a CRS. The absence of a certified value and associated uncertainty introduces a higher level of variability into the analytical measurements.
-
Certified Ferulic Acid: As the parent compound from which this compound is derived, ferulic acid is structurally similar and more readily available as a certified reference standard.[8] In some applications, where a high degree of accuracy is not the primary concern, or for preliminary screening assays, ferulic acid might be considered as an economical alternative for calibration. However, it is crucial to note that using a different, albeit related, compound for calibration will introduce a systematic error and is not recommended for definitive quantitative analysis of this compound.
Performance Comparison
The choice of a reference standard directly impacts the performance of the analytical method. The following table summarizes the expected performance characteristics when using a certified this compound standard compared to its alternatives for the quantification of this compound. The data for ferulic acid is based on published HPLC methods.[9][10][11][12][13]
| Performance Parameter | Certified this compound Standard | Uncertified this compound | Certified Ferulic Acid Standard |
| Accuracy | Highest | Moderate to High | Low (due to structural difference) |
| Precision (%RSD) | < 2% | Variable, typically < 5% | < 2% (for ferulic acid analysis) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | Lowest | Low | Low |
| Limit of Quantification (LOQ) | Lowest | Low | Low |
| Traceability | Metrologically traceable | Not traceable | Metrologically traceable |
| Uncertainty | Stated and low | Unknown and higher | Stated but not applicable to this compound |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound and Ferulic Acid
This protocol is a representative method for the analysis of this compound and can be adapted for ferulic acid.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 48:52 v/v) adjusted to pH 3.0 with phosphoric acid.[11][13]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
3. Standard Solution Preparation:
-
Certified this compound/Ferulic Acid Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the certified reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 to 100 µg/mL.
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration Curve Generation:
-
Inject each working standard solution into the HPLC system in triplicate.
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.
6. Quantification of this compound in the Sample:
-
Inject the prepared sample solution into the HPLC system.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the workflow for the production of a certified reference material, the experimental workflow for generating an HPLC calibration curve, and a potential signaling pathway influenced by the related compound, ferulic acid.
Note: The signaling pathway diagram illustrates the known effects of ferulic acid. While this compound, as a derivative, may exhibit similar activities, specific research on its direct interactions with these pathways is required for confirmation.[14][15][16]
Conclusion
For applications demanding the highest accuracy and reliability, the use of a certified this compound reference standard is unequivocally the best practice. It provides metrological traceability and a known uncertainty, which are essential for robust analytical method validation and for ensuring the quality of data in regulated environments. While uncertified this compound or certified ferulic acid may serve as more economical alternatives for preliminary or less critical analyses, it is imperative to understand and acknowledge the limitations and potential for increased error associated with their use. The choice of reference standard should always be guided by the specific requirements of the analytical method and the intended use of the data.
References
- 1. Certified reference materials - Wikipedia [en.wikipedia.org]
- 2. gbjpl.com.au [gbjpl.com.au]
- 3. Differences Between RM, CRM and QCM [labsertchemical.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Purchasing Guide: Certified Reference Materials | Lab Manager [labmanager.com]
- 6. coleparmer.com [coleparmer.com]
- 7. documents.lgcstandards.com [documents.lgcstandards.com]
- 8. trans-フェルラ酸 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Design, synthesis, and evaluation of novel O-alkyl this compound derivatives as multifunctional ligands for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of Ferulamide Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of ferulamide, a compound of growing interest in pharmaceutical research. Due to a lack of direct inter-laboratory validation studies for this compound, this document presents a compilation of performance data from single-laboratory validations of closely related compounds, primarily ferulic acid, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This information serves as a valuable resource for researchers seeking to establish and validate robust analytical methods for this compound and its derivatives.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of different HPLC-UV methods reported for the analysis of ferulic acid. These parameters are crucial for assessing the reliability and suitability of a method for a specific application.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (r²) | > 0.998[1][2] | ≥ 0.998[3] | 0.9992[4] |
| Accuracy (% Recovery) | ~100%[1][2] | 97.1–101.9%[3] | 99.09 - 105.14%[4] |
| Precision (%RSD) | < 2%[1][2] | < 2%[3] | 1.08–3.20%[4] |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.19 µg/ml |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 0.39 µg/ml |
| Specificity | No interference from degradation products[1][2] | Selective for five analytes[3] | Good selectivity indicated by 2.87% RSD[4] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the cited HPLC-UV methods.
Method 1: HPLC-UV for Ferulic Acid and Nicotinamide
-
Instrumentation: High-Performance Liquid Chromatography with a Diode-Array Detector (DAD) and a C18 column.[1][2]
-
Mobile Phase: A mixture of 20 mM phosphate buffer and methanol (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 268 nm.[1]
-
Temperature: 40 °C.[1]
-
Validation: The method was validated for accuracy, precision, and linearity. Forced degradation studies showed no interference from degradation products.[1][2]
Method 2: HPLC-UV for Five Lipophilic Components including Ferulic Acid
-
Instrumentation: HPLC system with a C18 column (25 cm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using a binary system of (A) Water with 0.2% formic acid and (B) Acetonitrile with 0.2% formic acid.[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Detection: UV detector, specific wavelength for ferulic acid not detailed in the abstract.
-
Temperature: 40 °C.[3]
-
Validation: The method was validated according to ICH guidelines for linearity, selectivity, precision, and accuracy.[3]
Method 3: HPLC-UV for Andrographolide in Rabbit Plasma (as a proxy for biological matrix analysis)
-
Instrumentation: HPLC with UV detection and an XTerra® MS C18 column (150 mm X 4.6 mm, 5 µm).[4]
-
Mobile Phase: Methanol and water (60:40, v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection Wavelength: 229 nm.[4]
-
Sample Preparation: Andrographolide was extracted from plasma using acetonitrile as a precipitating and extraction solvent.[4]
-
Validation: The method demonstrated good linearity, accuracy, and precision.[4]
Visualizing Experimental and Logical Workflows
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate a typical inter-laboratory validation workflow and a relevant biological signaling pathway.
References
- 1. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Statistical Analysis and Comparative Efficacy of Ferulamide Derivatives in Preclinical Models of Neuroinflammation
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of novel O-alkyl ferulamide derivatives for their potential therapeutic use in neuroinflammatory disorders, with a focus on Alzheimer's disease models. The data presented is derived from preclinical studies and aims to assist researchers in evaluating the relative efficacy and mechanisms of action of these compounds.
Data Summary: Comparative Efficacy of this compound Derivatives
The following tables summarize the key in vitro efficacy data for a series of novel O-alkyl this compound derivatives. These compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), a key enzyme in dopamine metabolism and a target in neurodegenerative diseases, and to interfere with the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.
Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity
| Compound | hMAO-B IC₅₀ (µM)[1][2] | Selectivity Index (SI) vs. hMAO-A[2] |
| 5a | 0.32[1][2] | >156.25 |
| 5d | 0.56[1][2] | >89.29 |
| 5e | 0.54[1][2] | >92.59 |
| 5f | 0.73[1][2] | >68.49 |
| 5h | 0.86[1][2] | >58.14 |
| Rasagiline | 0.03 | 21.00 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC₅₀ indicates greater potency. The Selectivity Index (SI) is the ratio of hMAO-A IC₅₀ to hMAO-B IC₅₀, with higher values indicating greater selectivity for MAO-B.
Table 2: Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation
| Compound | Inhibition Rate (%) at 25 µM[2] | Disaggregation Rate (%) at 25 µM[2] |
| 5a | 52.3 | 40.1[2] |
| 5d | 59.6 | 47.2[2] |
| 5e | 63.5 | 43.8[2] |
| 5f | 61.7 | 45.9[2] |
| 5h | 55.8 | Not Tested |
| Curcumin | 46.1 | Not Tested |
Inhibition rate reflects the compound's ability to prevent the formation of Aβ aggregates. Disaggregation rate indicates the compound's ability to break down pre-formed Aβ aggregates.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
2.1. Determination of MAO-A and MAO-B Inhibitory Activity
A fluorescence-based assay was utilized to determine the in vitro inhibitory potency of the this compound derivatives on human monoamine oxidase A (hMAO-A) and hMAO-B.[2]
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine.
-
Principle: The assay measures the fluorescence of 4-hydroxyquinoline, the product of kynuramine deamination by MAO enzymes.
-
Procedure:
-
Test compounds were pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of kynuramine.
-
The reaction was incubated for 20 minutes at 37°C.
-
The reaction was terminated by the addition of NaOH.
-
The fluorescence of the product was measured using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
-
Data Analysis: IC₅₀ values were calculated from the dose-response curves by non-linear regression analysis.
2.2. Thioflavin T (ThT) Fluorescence Assay for Aβ₁₋₄₂ Aggregation
This assay was used to assess the ability of the compounds to inhibit the formation of and disaggregate Aβ₁₋₄₂ fibrils.[2]
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.
-
Inhibition Assay:
-
Aβ₁₋₄₂ peptide was incubated with or without the test compounds in phosphate buffer (pH 7.4) at 37°C for 24 hours.
-
ThT was added to the samples.
-
Fluorescence was measured at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
-
Disaggregation Assay:
-
Aβ₁₋₄₂ peptide was first incubated alone at 37°C for 24 hours to allow for fibril formation.
-
The pre-formed fibrils were then incubated with the test compounds for an additional 24 hours at 37°C.
-
ThT was added, and fluorescence was measured as described above.
-
-
Data Analysis: The percentage of inhibition or disaggregation was calculated by comparing the fluorescence intensity of the samples with and without the test compounds.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound derivatives are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
3.1. Proposed Neuroprotective Signaling Pathways of this compound Derivatives
This compound derivatives may exert their neuroprotective effects by modulating the PI3K/Akt and Nrf2 signaling pathways, which are crucial in regulating cellular responses to oxidative stress and inflammation.
Caption: Proposed signaling pathways modulated by this compound derivatives.
3.2. Experimental Workflow for Evaluating Neuroprotective Effects
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective potential of this compound derivatives in a cell-based model of neurotoxicity.
Caption: Workflow for in vitro neuroprotection studies.
3.3. Logical Relationship for Statistical Comparison of Treatment Groups
To statistically compare the effects of different this compound treatment groups, a logical workflow is followed to select the appropriate statistical test.
Caption: Statistical test selection for group comparisons.
References
- 1. Design, synthesis, and evaluation of novel O-alkyl this compound derivatives as multifunctional ligands for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel O-alkyl this compound derivatives as multifunctional ligands for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ferulamide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of ferulamide, a compound recognized for its potential in various research applications. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with safety protocols.
I. Understanding the Hazard Profile of this compound
Before handling this compound, it is crucial to be aware of its associated hazards as outlined in its Safety Data Sheet (SDS). This information dictates the necessary precautions for handling and disposal.
Summary of this compound Hazards:
| Hazard Classification | GHS Hazard Statement | Precautionary Action |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1] |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |
| Mutagenicity | H341: Suspected of causing genetic defects | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
II. Personal Protective Equipment (PPE) and Spill Management
Proper personal protective equipment is the first line of defense when handling this compound. In the event of a spill, prompt and correct cleanup is essential to prevent exposure and contamination.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
IV. Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service. This ensures compliance with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid this compound Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof, and sealable container. The container must be compatible with the chemical.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a designated, sealed, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, the container can be disposed of according to your institution's policy for non-hazardous lab glass or plastic.
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container) must be clearly visible.
Step 3: Storage of Hazardous Waste
-
Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
Ensure that the storage area is secure and away from incompatible materials. Safety Data Sheets indicate that this compound should be kept away from strong oxidizing agents and strong bases.[4]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a certified and approved waste disposal company. Your institution's EHS department will typically manage this process.
-
The guiding principle for the disposal of this compound, as stated in its SDS, is to "Dispose of contents/ container to an approved waste disposal plant."[1][2]
Important Considerations:
-
Regulatory Compliance: Always adhere to the specific waste disposal regulations set forth by your institution and local governing bodies (e.g., EPA, state environmental agencies).
-
No Sewer Disposal: Do not dispose of this compound down the drain. The environmental and toxicological effects of this compound are not fully known, and this method of disposal is not permissible for hazardous chemicals.[1]
-
Consult Your EHS Department: When in doubt, always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.
References
- 1. This compound | C10H11NO3 | CID 6433734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biodegradable ferulic acid-containing poly(anhydride-ester): degradation products with controlled release and sustained antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Ferulamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limited specific safety data. This guide provides essential, immediate safety and logistical information for the handling of Ferulamide, focusing on procedural, step-by-step guidance to directly answer operational questions and build a foundation of trust in laboratory safety practices.
Personal Protective Equipment (PPE) and Hazard Information
Given these potential hazards, the following personal protective equipment is mandatory when handling this compound in a laboratory setting.
| Hazard Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Chemical-resistant gloves: Nitrile or neoprene gloves should be worn at all times. Gloves must be inspected before use and disposed of properly after handling. |
| Lab coat: A full-sleeved lab coat must be worn and kept fastened to protect from skin contact. | |
| Protective clothing: For larger quantities or when there is a risk of significant exposure, chemical-resistant coveralls should be considered. | |
| Serious Eye Irritant | Safety glasses with side shields: Must be worn as a minimum level of eye protection. |
| Chemical splash goggles: Required when there is a risk of splashing. | |
| Face shield: Should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Irritant | Chemical fume hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respiratory Protection: If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. |
Occupational Exposure Limits for a Structurally Related Compound
To underscore the importance of minimizing exposure, the established Occupational Exposure Limits (OELs) for the structurally related compound, Acrylamide, are provided below. These values should be considered as a conservative guide for ensuring a safe working environment when handling this compound.
| Organization | Exposure Limit (Acrylamide) | Notes |
| OSHA (PEL) | 0.3 mg/m³ (8-hour TWA) | Permissible Exposure Limit.[1] |
| NIOSH (REL) | 0.03 mg/m³ (10-hour TWA) | Recommended Exposure Limit; considers the substance a potential occupational carcinogen.[1][2] |
| ACGIH (TLV) | 0.03 mg/m³ (8-hour TWA) | Threshold Limit Value; also carries a skin notation, indicating the potential for significant contribution to the overall exposure by the cutaneous route.[1][2][3] |
TWA = Time-Weighted Average
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the essential steps for safely handling this compound powder in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Cover the work surface within the fume hood with absorbent bench paper.
- Have a designated waste container for this compound-contaminated materials readily accessible within the fume hood.
- Ensure an eyewash station and safety shower are accessible and unobstructed.
2. Personal Protective Equipment (PPE) Donning Sequence:
- Put on a lab coat and ensure it is fully buttoned.
- Wear appropriate chemical-resistant gloves (e.g., nitrile).
- Put on safety goggles and, if necessary, a face shield.
- If required, don a NIOSH-approved respirator.
3. Weighing and Aliquoting this compound Powder:
- Perform all manipulations of the powder inside the chemical fume hood.
- To minimize static, an anti-static gun can be used on the container.
- When weighing, tare a sealed container on the balance outside the hood.
- Inside the hood, carefully transfer the desired amount of this compound powder into the pre-tared container and securely close it.
- Wipe the exterior of the container with a damp cloth before removing it from the hood to the balance for final weighing.
4. Dissolving this compound:
- Introduce the solvent to the container with the this compound powder slowly to avoid splashing.
- Keep the container closed as much as possible during dissolution.
5. Post-Handling and Decontamination:
- Decontaminate any equipment that has come into contact with this compound using an appropriate solvent.
- Wipe down the work surface in the fume hood with a damp cloth.
- Dispose of all contaminated materials (gloves, bench paper, wipes) in the designated hazardous waste container.
6. PPE Doffing Sequence:
- Remove gloves using the proper technique to avoid skin contact with the outer surface.
- Remove the face shield and goggles.
- Remove the lab coat.
- Wash hands thoroughly with soap and water.
Diagrams
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the step-by-step workflow for the safe handling of this compound.
Logical Relationship of Safety Controls for this compound Handling
Caption: A diagram showing the relationship between the hazards of this compound and the safety controls in place.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated items such as gloves, pipette tips, and bench paper should be collected in a clearly labeled, sealed container designated for hazardous solid waste.
-
The container should be kept closed except when adding waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Empty Containers:
-
The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup. Ensure that all waste containers are properly labeled with the contents and associated hazards.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
